2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHXSLLCSBGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382603 | |
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-83-1 | |
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158364-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the fluoro substituent can modulate electronic properties and binding interactions, making this compound a desirable intermediate in the development of novel pharmaceuticals and agrochemicals.
Proposed Synthetic Pathway
A robust three-step synthesis is proposed, commencing with the nitration of 4-methylbenzotrifluoride, followed by the reduction of the resulting nitro-intermediate, and culminating in a Balz-Schiemann reaction to introduce the fluorine atom.
Caption: Proposed three-step synthesis of this compound.
Step 1: Nitration of 4-Methylbenzotrifluoride
The initial step involves the electrophilic nitration of 4-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, while the methyl group is an ortho- and para-director. This combination of directing effects is expected to yield a mixture of isomers, with the desired 2-nitro-4-methyl-1-(trifluoromethyl)benzene being a significant product.
Experimental Protocol
-
Materials:
-
4-Methylbenzotrifluoride
-
Concentrated nitric acid (98%)
-
Methylene chloride
-
Ice
-
Sodium carbonate solution
-
Magnesium sulfate
-
-
Procedure:
-
A reaction vessel is charged with concentrated nitric acid (approximately 4 molar equivalents) and cooled to approximately -20°C to -15°C using an external cooling bath.
-
4-Methylbenzotrifluoride (1 molar equivalent) is added dropwise to the stirred nitric acid, maintaining the temperature within the specified range. The addition is typically carried out over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The product is extracted with methylene chloride. The organic layer is separated and washed with water, followed by a sodium carbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of nitro isomers.
-
The desired 2-nitro-4-methyl-1-(trifluoromethyl)benzene isomer can be separated from the other isomers by fractional distillation under reduced pressure.[1]
-
Quantitative Data
| Isomer | Reported Yield (%) for Nitration of 3-Methylbenzotrifluoride[1] |
| 2-Nitro-3-methylbenzotrifluoride | ~43-46 |
| 4-Nitro-3-methylbenzotrifluoride | ~24-31 |
| 6-Nitro-3-methylbenzotrifluoride | ~24-31 |
Note: The isomer distribution for the nitration of 4-methylbenzotrifluoride may vary and would require experimental determination.
Step 2: Reduction of 2-Nitro-4-methyl-1-(trifluoromethyl)benzene
The nitro group of the purified 2-nitro-4-methyl-1-(trifluoromethyl)benzene is reduced to an amino group to furnish 2-amino-4-methyl-1-(trifluoromethyl)benzene, the precursor for the subsequent Balz-Schiemann reaction. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol
-
Materials:
-
2-Nitro-4-methyl-1-(trifluoromethyl)benzene
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite or another filter aid
-
-
Procedure:
-
The 2-nitro-4-methyl-1-(trifluoromethyl)benzene is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the consumption of hydrogen ceases.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-4-methyl-1-(trifluoromethyl)benzene. The crude product can be purified further by recrystallization or chromatography if necessary.
-
Quantitative Data
Catalytic hydrogenation of nitroarenes to anilines is generally a high-yielding reaction.
| Reaction Transformation | Reagents and Conditions | Typical Yield (%) |
| Reduction of 2-nitro-4-methyl-1-(trifluoromethyl)benzene to 2-amino-4-methyl-1-(trifluoromethyl)benzene | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 atm H₂ | >95 |
Step 3: Balz-Schiemann Reaction
The final step is the conversion of the amino group of 2-amino-4-methyl-1-(trifluoromethyl)benzene to a fluoro group using the Balz-Schiemann reaction. This reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.[2][3]
Experimental Workflow
Caption: General workflow for the Balz-Schiemann reaction.
Experimental Protocol
-
Materials:
-
2-Amino-4-methyl-1-(trifluoromethyl)benzene
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, ~50% in water)
-
Ice
-
Diethyl ether or other suitable solvent
-
-
Procedure:
-
Diazotization: 2-Amino-4-methyl-1-(trifluoromethyl)benzene is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: A cold solution of fluoroboric acid is added to the diazonium salt solution. The resulting precipitate of this compound diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.
-
Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in a flask equipped with a condenser. The decomposition is often carried out without a solvent, or in a high-boiling inert solvent. The product, this compound, distills over and is collected.
-
Purification: The collected product is purified by distillation.
-
Quantitative Data
The yield of the Balz-Schiemann reaction can vary depending on the substrate and reaction conditions.
| Reaction Transformation | Reagents and Conditions | Typical Yield (%) |
| Conversion of 2-amino-4-methyl-1-(trifluoromethyl)benzene to this compound | 1. NaNO₂, HCl, 0-5°C2. HBF₄3. Heat | 50-70 |
Conclusion
The described three-step synthesis provides a viable and scalable route to this compound. While the nitration step may produce isomeric byproducts requiring careful purification, the subsequent reduction and Balz-Schiemann reactions are generally efficient and well-established transformations. This guide offers a solid foundation for researchers and drug development professionals to synthesize this important fluorinated building block for their discovery and development programs. Further optimization of each step may be necessary to achieve the desired purity and yield for specific applications.
References
Physicochemical Properties of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group on a benzene ring, imparts specific electronic and steric properties that can influence molecular interactions and metabolic stability. Understanding the physicochemical properties of this compound is fundamental for its application in synthesis, process development, and as a building block in the design of novel bioactive molecules.
This technical guide provides a summary of the available physicochemical data for this compound and its isomers. Due to the limited availability of experimental data for the specific target compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical properties.
Physicochemical Data
| Property | This compound | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene (Isomer) | 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene (Isomer) |
| CAS Number | 1204296-09-2[1] | 74483-52-6 | 80245-26-7[2] |
| Molecular Formula | C₈H₆F₄[1] | C₈H₆F₄ | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol [1] | 178.13 g/mol | Not specified |
| Boiling Point | Data not available | 127.8±35.0 °C (Predicted) | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.241±0.06 g/cm³ (Predicted) | Data not available |
| Refractive Index | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized, standard laboratory protocols for the determination of the principal physicochemical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method utilizes a small sample size and observes the temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil (for Thiele tube)
Procedure:
-
A small amount (0.5-1 mL) of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with oil or a melting point apparatus.
-
The apparatus is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point
(This protocol is applicable if the compound is a solid at room temperature)
Principle: The melting point is the temperature at which a substance changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is tapped gently to pack the sample at the bottom.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Density
Principle: Density is the mass of a substance per unit volume. It is determined by accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance (±0.0001 g)
-
Water bath (for temperature control)
-
Thermometer
Procedure (using a pycnometer):
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20 °C) for a few minutes to allow for thermal equilibration.
-
The pycnometer is removed from the water bath, dried carefully, and weighed again.
-
The pycnometer is emptied, cleaned, and filled with distilled water. The process of thermal equilibration and weighing is repeated.
-
The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) × density of water at the measurement temperature.
Determination of Refractive Index
Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is determined using a refractometer, which measures the angle at which light is refracted as it passes from a prism of known refractive index into the liquid sample.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning
Procedure (using an Abbe refractometer):
-
The prism of the refractometer is cleaned and dried carefully.
-
A few drops of the liquid sample are placed on the surface of the prism using a dropper.
-
The prism is closed and the light source is switched on.
-
Water from a constant temperature bath (e.g., 20 °C) is circulated through the refractometer.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the scale.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a chemical compound.
Caption: Workflow for Physicochemical Property Determination.
References
Navigating the Isomeric Landscape of Fluorinated Benzene Derivatives: A Technical Guide to Substituted Methyl-Trifluoromethyl-Benzenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise substitution pattern of functional groups on an aromatic ring is critical in determining the physicochemical properties and biological activity of a molecule. This technical guide addresses the chemical identity, properties, and synthesis of fluorinated methyl-trifluoromethyl-benzene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While the specific nomenclature "2-Fluoro-4-methyl-1-(trifluoromethyl)benzene" presents ambiguity in chemical databases, this guide will focus on the well-characterized isomers: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene and 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene .
The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes these fluorinated aromatics valuable building blocks in the design of novel pharmaceuticals and agrochemicals.[1][3] This guide aims to provide a comprehensive resource on these key isomers, including their chemical structures, physical properties, and synthetic methodologies.
Chemical Identification and Structure
The nomenclature of substituted benzenes can vary, leading to potential confusion. Below are the definitive structures and identifiers for the key isomers discussed in this guide.
Isomer 1: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
-
CAS Number: 74483-52-6[4]
-
Alternate CAS Number: 1204296-09-2 (for 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene, which represents the same structure)[5]
-
Molecular Formula: C₈H₆F₄[4]
-
Molecular Weight: 178.13 g/mol [4]
-
SMILES: FC1=C(C)C=C(C(F)(F)F)C=C1
Structure:
References
The Trifluoromethyl Group: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to Trifluoromethylated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into aromatic systems has become a paramount strategy in medicinal chemistry. This powerful functional group imparts unique physicochemical properties to organic molecules, significantly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, with a focus on their role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.
The Impact of Trifluoromethylation on Drug Properties
The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity profoundly alter a molecule's characteristics.[1] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended drug half-life.[2]
Physicochemical Properties
The presence of a trifluoromethyl group significantly impacts a molecule's lipophilicity (logP) and acidity (pKa). Generally, the introduction of a CF3 group increases lipophilicity, which can enhance membrane permeability and cellular uptake. The strong electron-withdrawing effect can also increase the acidity of nearby functional groups.
| Compound | logP | pKa | Reference |
| Toluene | 2.73 | - | [3][4] |
| Trifluoromethylbenzene | 2.80 | - | [3][4] |
| Aniline | 0.90 | 4.6 | [5] |
| 4-(Trifluoromethyl)aniline | 2.43 | 3.0 | [5] |
| Phenol | 1.46 | 9.95 | [6] |
| 4-(Trifluoromethyl)phenol | 2.58 | 8.7 | [6] |
Table 1: Comparison of logP and pKa values for aromatic compounds with and without a trifluoromethyl group.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This increased stability can lead to improved bioavailability and a longer duration of action.[7][8]
| Compound Analogue | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| N-CH3 Compound A | 15 | 115 | [7] |
| N-CF3 Compound A | > 240 | < 4.3 | [7] |
| N-CH3 Compound B | 22 | 79 | [7] |
| N-CF3 Compound B | > 240 | < 4.3 | [7] |
Table 2: In vitro metabolic stability of N-methyl versus N-trifluoromethyl analogues in human liver microsomes (HLM).
Synthesis of Trifluoromethylated Aromatic Compounds
Several methods have been developed for the introduction of a trifluoromethyl group onto an aromatic ring. These can be broadly categorized into methods involving nucleophilic, electrophilic, and radical trifluoromethylating reagents.
Copper-Catalyzed Trifluoromethylation of Aryl Halides
A widely used method for the synthesis of trifluoromethylated arenes is the copper-catalyzed cross-coupling of aryl halides with a trifluoromethyl source.
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Iodides [9][10]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI (38.1 mg), 1,10-phenanthroline (36.0 mg), and KF (116.2 mg).
-
Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL).
-
Add TMSCF3 (0.30 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.
Applications in Drug Development: Case Studies
The unique properties conferred by the trifluoromethyl group have been exploited in the design of numerous successful drugs.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 active site.
Experimental Protocol: Synthesis of Celecoxib [11]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
In a 1000 mL four-necked flask, suspend sodium hydride (25 g) in toluene (400 mL) and stir.
-
Control the temperature at 20-25 °C and add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise simultaneously.
-
After the addition, maintain the temperature at 40-45 °C for 5 hours.
-
Cool the mixture to 30 °C and add 15% hydrochloric acid (120 mL) dropwise.
-
Separate the organic layer and evaporate to dryness under reduced pressure.
-
Add petroleum ether (200 mL) to the residue to crystallize the product.
Step 2: Synthesis of Celecoxib
-
React the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent to yield Celecoxib.
Signaling Pathway: Celecoxib and COX-2 Inhibition
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant. The trifluoromethyl group in the para-position of the phenoxy ring is critical for its activity and selectivity.
Experimental Protocol: Synthesis of Fluoxetine Precursor [4][12]
Step 1: Reduction of 3-dimethylaminopropiophenone
-
Reduce 3-dimethylaminopropiophenone with sodium borohydride (NaBH4) to form the corresponding alcohol.
Step 2: SNAr Coupling
-
Couple the resulting alcohol with 4-chlorobenzotrifluoride in an SNAr reaction to form the N,N-dimethyl precursor to Fluoxetine.
Signaling Pathway: Fluoxetine and Serotonin Reuptake Inhibition
Trifluoromethylpyrimidines as Kinase Inhibitors
Trifluoromethylated heterocyclic compounds, such as 5-trifluoromethyl-2-aminopyrimidines, have emerged as potent inhibitors of various kinases, which are key targets in cancer therapy. For instance, dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) have shown promise in treating acute myeloid leukemia (AML).[13]
Pharmacological Activity
The introduction of a trifluoromethyl group can significantly enhance the inhibitory activity of a compound.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Compound 30 (5-trifluoromethyl-2-aminopyrimidine derivative) | FLT3-WT | ≤ 25 | - | [13] |
| FLT3-D835Y | ≤ 25 | - | [13] | |
| CHK1 | ≤ 25 | - | [13] | |
| Sorafenib analogue (non-trifluoromethylated) | VEGFR-2 | 90 | - | [14] |
| Sorafenib (trifluoromethylated) | VEGFR-2 | 20 | - | [14] |
| TNF-alpha Inhibitor (non-trifluoromethylated) | TNF-alpha | 5000 | - | [15] |
| TNF-alpha Inhibitor with CF3 group | TNF-alpha | 1100 | - | [15] |
Table 3: Inhibitory activities of selected trifluoromethylated aromatic compounds.
Signaling Pathway: Dual Inhibition of FLT3 and CHK1
Conclusion
The trifluoromethyl group is an indispensable tool in modern drug design. Its unique electronic and steric properties offer a powerful means to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthetic methodologies for introducing this group are well-established, providing medicinal chemists with a robust toolkit for optimizing lead compounds. The successful application of trifluoromethylated aromatic compounds in a wide range of therapeutics underscores the profound impact of this "super-methyl" group on the development of effective and safe medicines. As our understanding of disease pathways deepens, the rational incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery of next-generation pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways | Haematologica [haematologica.org]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TNF-alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Technical Guide to 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene (also known as 3-Fluoro-4-methylbenzotrifluoride), a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, leveraging the advantageous properties conferred by fluorine and trifluoromethyl groups.
Compound Profile and Commercial Availability
This compound is a specialty chemical intermediate used in organic synthesis. The incorporation of a trifluoromethyl group (-CF3) can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a desirable moiety in drug design.[1] The fluorine atom further modulates the electronic properties of the benzene ring.
This compound is available from several commercial suppliers, facilitating its use in research and development. The following tables summarize the key quantitative data for this chemical.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Fluoro-4-methylbenzotrifluoride |
| CAS Number | 1204296-09-2 |
| Molecular Formula | C8H6F4 |
| Molecular Weight | 178.13 g/mol [2] |
| SMILES Code | FC(C1=CC=C(C)C(F)=C1)(F)F[2] |
Table 2: Supplier Specifications
| Supplier | Purity/Specification | Available Quantities |
| BLDpharm | >95.0% (GC) | Inquire for details |
| Fluorochem | 97% | 250mg, 1g, 5g |
| Manchester Organics | Inquire for details | Inquire for details |
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | Typical for similar compounds |
| Boiling Point | Not explicitly available for this isomer. The related isomer, 4-Methylbenzotrifluoride (CAS 6140-17-6), has a boiling point of 129 °C.[3][4] | Inferred from related compounds |
| Density | Not explicitly available for this isomer. The related isomer, 4-Methylbenzotrifluoride (CAS 6140-17-6), has a density of 1.144 g/mL at 25 °C.[3] | Inferred from related compounds |
| Storage Conditions | Store in a cool, dry, well-ventilated area. | General recommendation for fluorinated compounds |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway
A potential synthetic route could involve the trifluoromethylation of a suitably substituted fluorotoluene derivative. The key challenge lies in achieving the desired regioselectivity.
Caption: Conceptual synthetic pathway for this compound.
General Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol for a Sandmeyer-type trifluoromethylation, which would require optimization for this specific substrate.
Materials:
-
3-Fluoro-4-methylaniline
-
Sodium nitrite (NaNO2)
-
Tetrafluoroboric acid (HBF4)
-
Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3)
-
Copper(I) salt (e.g., CuI)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Diazotization:
-
Dissolve 3-Fluoro-4-methylaniline in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a solution of the trifluoromethylating agent and a copper(I) salt in an anhydrous solvent.
-
Slowly add the freshly prepared diazonium salt solution to the trifluoromethylation mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of both fluoro and trifluoromethyl substituents on the aromatic ring provides a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds.
Workflow for Utilizing in Drug Discovery
The general workflow for incorporating this building block into a drug discovery program is illustrated below.
Caption: General workflow for the application of the title compound in drug discovery.
Safety and Handling
As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.[5][6][7]
Conclusion
This compound is a commercially available chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers synthetic chemists a valuable tool for introducing fluorine and trifluoromethyl groups into target molecules, thereby modulating their physicochemical and biological properties. This guide provides a foundational understanding of its properties, availability, and potential applications to aid researchers in their synthetic endeavors.
References
The Rising Potential of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Within this context, derivatives of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene are emerging as a promising scaffold for the development of novel therapeutic agents across a range of diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the this compound core have demonstrated notable potential as anticancer agents, primarily through the inhibition of critical enzymes and signaling pathways involved in tumor growth and proliferation.
Kinase Inhibition
Aromatic trifluoromethyl ketones have been identified as effective "warheads" for the design of covalent reversible kinase inhibitors. This approach has been successfully applied to the development of potent and selective inhibitors of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in various cancers. The trifluoromethylphenyl moiety is also a key component of potent mTOR inhibitors, a master regulator of cell growth and proliferation.
Table 1: Kinase Inhibitory Activity of Trifluoromethylphenyl Derivatives
| Compound Class | Target Kinase | Activity (IC50/EC50) | Reference |
| Aromatic Trifluoromethyl Ketones | FGFR4 | Potent and selective | |
| Aromatic Trifluoromethyl Ketones | JAK3 | Potent | |
| Benzonaphthyridinones | mTOR | 2-10 nM (cellular) |
Antiproliferative Activity
Several classes of compounds incorporating a trifluoromethylphenyl group have exhibited significant antiproliferative activity against a range of human cancer cell lines. For instance, 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have shown potent growth inhibition, with GI50 values in the sub-micromolar range, particularly against leukemia cell lines. Similarly, thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have demonstrated cytotoxicity against melanoma, breast, and prostate cancer cell lines.
Table 2: Antiproliferative Activity of Trifluoromethyl-Substituted Heterocycles
| Compound Class | Cell Lines | Activity (GI50/IC50) | Reference |
| Quinoxaline 1,4-di-N-oxides | Leukemia, Breast, Lung, CNS | 0.15 - 1.02 µM | |
| Thiazolo[4,5-d]pyrimidines | Melanoma (C32, A375), Prostate (DU145) | 24.4 - 33.5 µM |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area, with activity against a variety of pathogenic bacteria and fungi.
Antibacterial Activity
Trifluoromethyl-substituted salicylanilides have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA), with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. Pyrazole derivatives containing a trifluoromethylphenyl group are also potent inhibitors of Gram-positive bacteria, including MRSA, and are effective in eradicating biofilms.
Table 3: Antibacterial Activity of Trifluoromethylphenyl Derivatives
| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |
| Salicylanilides | MRSA, VRSA | 0.031 - 0.062 µg/mL | |
| Pyrazoles | Gram-positive bacteria (including MRSA) | Sub-µg/mL to 3.125 µg/mL | |
| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 µg/mL |
Antifungal Activity
Novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have been synthesized and evaluated for their antifungal properties against pathogenic strains such as Candida albicans and Aspergillus niger.
Experimental Protocols
A summary of key experimental methodologies employed in the evaluation of these derivatives is provided below.
Kinase Inhibition Assays
-
Method: Typically involves incubating the kinase, substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. The extent of phosphorylation is then measured, often using a radiometric assay (32P-ATP) or a fluorescence-based method.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sig
A Comprehensive Technical Guide to the Thermodynamic Properties of Fluorinated Benzene Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into benzene rings has become a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated aromatic compounds highly valuable scaffolds. A thorough understanding of the thermodynamic properties of these molecules is crucial for predicting their behavior in biological systems and for optimizing synthetic routes. This in-depth technical guide provides a comprehensive overview of the thermodynamic data for a range of fluorinated benzene compounds, details the experimental protocols for their determination, and illustrates the workflow for acquiring this critical information.
Thermodynamic Data of Fluorinated Benzene Compounds
The following tables summarize key thermodynamic data for mono- to hexa-substituted fluorinated benzenes. These values are essential for calculating reaction energies, predicting equilibrium positions, and understanding the stability of these compounds. The data has been compiled from various sources, including the NIST WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Table 1: Thermodynamic Data for Monofluorinated to Trifluorinated Benzenes at 298.15 K
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |
| Fluorobenzene | C₆H₅F | -116.9 | 301.3 | 104.3 | -50.2 |
| 1,2-Difluorobenzene | C₆H₄F₂ | -319.2[19] | 322.6 | 119.5 | -252.5 |
| 1,3-Difluorobenzene | C₆H₄F₂ | -330.1 | 315.8 | 118.7 | -263.4 |
| 1,4-Difluorobenzene | C₆H₄F₂ | -328.0[11] | 315.8 | 118.7 | -261.3 |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | -516.3 | 340.2 | 134.8 | -449.6 |
| 1,2,4-Trifluorobenzene | C₆H₃F₃ | -524.7 | 338.1 | 134.0 | -458.0 |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | -537.2[20] | 321.3[20] | 133.2[20] | -470.5 |
Table 2: Thermodynamic Data for Tetrafluorinated to Hexafluorinated Benzenes at 298.15 K
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |
| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | -708.8 | 357.3 | 149.9 | -642.1 |
| 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | -717.1 | 355.2 | 149.1 | -650.4 |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | -714.2 | 355.2 | 149.1 | -647.5 |
| Pentafluorobenzene | C₆HF₅ | -904.6[1] | 374.5 | 164.2 | -837.9 |
| Hexafluorobenzene | C₆F₆ | -958.1 | 388.7 | 179.4 | -891.4 |
Experimental Protocols for Thermodynamic Data Determination
Accurate thermodynamic data is primarily obtained through calorimetric and spectroscopic techniques. Below are detailed methodologies for two key experimental procedures.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be calculated. The procedure is governed by standards such as ASTM D240 and ASTM D4809.[21][22][23][24][25][26][27][28]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the liquid fluorinated benzene sample in a pre-weighed crucible.
-
For volatile samples, encapsulation in a gelatin capsule or use of a sealed sample holder is necessary to prevent evaporation.
-
-
Bomb Assembly:
-
Place the crucible with the sample in the support inside the bomb.
-
Attach a fuse wire of known length and mass between the electrodes, ensuring it is in contact with the sample.
-
Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.
-
Seal the bomb tightly.
-
-
Oxygen Filling:
-
Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.
-
Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[19]
-
-
Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket.
-
Accurately measure and add a known mass of water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged.
-
Place the bucket inside the insulating jacket of the calorimeter.
-
Insert the thermometer and stirrer, and connect the ignition wires.
-
-
Temperature Measurement and Ignition:
-
Allow the system to equilibrate for several minutes while stirring, and record the initial temperature at regular intervals.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total heat released by multiplying the temperature rise by the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).
-
Subtract the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid).
-
Calculate the enthalpy of combustion per mole of the sample.
-
Use Hess's law and the known enthalpies of formation of CO₂, H₂O, and HF to calculate the standard enthalpy of formation of the fluorinated benzene compound.
-
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine heat capacities and enthalpies of fusion and vaporization. The procedure is guided by standards like ASTM E1269 for specific heat capacity.[22][29][30][31]
Methodology:
-
Instrument Calibration:
-
Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium) to ensure the accuracy of the instrument.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid fluorinated benzene sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
-
Experimental Program for Heat Capacity:
-
Place the sample and reference pans into the DSC cell.
-
Perform a three-step experiment:
-
Run a baseline with two empty pans.
-
Run a standard material (e.g., sapphire) of known heat capacity.
-
Run the fluorinated benzene sample.
-
-
Each run consists of equilibrating at the starting temperature, ramping at a controlled rate (e.g., 10-20 °C/min) through the temperature range of interest, and holding at the final temperature.
-
-
Experimental Program for Enthalpy of Fusion:
-
Cool the sample to a temperature well below its expected melting point.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.[32]
-
-
Data Analysis:
-
Heat Capacity: The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of the standard material, after subtracting the baseline.[32]
-
Enthalpy of Fusion: The enthalpy of fusion is determined by integrating the area of the melting peak. The onset of the peak is taken as the melting temperature.[33][34][35]
-
Workflow for Thermodynamic Data Determination
The determination of accurate thermodynamic data is a multi-faceted process that often combines experimental measurements with computational chemistry. The following diagram illustrates a typical workflow.
This comprehensive guide provides a foundational understanding of the thermodynamic properties of fluorinated benzenes, essential for their application in drug development and materials science. The tabulated data offers a valuable resource for computational modeling and reaction planning, while the detailed experimental protocols serve as a practical guide for laboratory research.
References
- 1. Benzene, pentafluoro- [webbook.nist.gov]
- 2. 1,2,3-Trifluorobenzene [webbook.nist.gov]
- 3. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 4. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 5. Benzene, 1,4-difluoro- [webbook.nist.gov]
- 6. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 7. Benzene, fluoro- [webbook.nist.gov]
- 8. Benzene, fluoro- [webbook.nist.gov]
- 9. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 10. Benzene, pentafluoromethyl- [webbook.nist.gov]
- 11. Benzene, 1,4-difluoro- [webbook.nist.gov]
- 12. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 13. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 14. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 15. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 16. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 17. 1,2,3-Trifluorobenzene [webbook.nist.gov]
- 18. 1,2,3-Trifluorobenzene [webbook.nist.gov]
- 19. eiu.edu [eiu.edu]
- 20. WTT- Under Construction Page [wtt-pro.nist.gov]
- 21. store.astm.org [store.astm.org]
- 22. infinitalab.com [infinitalab.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. cdn2.hubspot.net [cdn2.hubspot.net]
- 25. Compliant with ASTM D4809, ASTM D240, ASTM D5865, ASTM E711, and ASTM D5468 Standards: Zeal Instruments Designs Oxygen Bomb Calorimeter (ATC 300A) for Precise Measurement of Combustion Heat Value [zealinstruments.com]
- 26. store.astm.org [store.astm.org]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. store.astm.org [store.astm.org]
- 29. store.astm.org [store.astm.org]
- 30. mse.ucr.edu [mse.ucr.edu]
- 31. tainstruments.com [tainstruments.com]
- 32. calnesis.com [calnesis.com]
- 33. researchgate.net [researchgate.net]
- 34. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]
- 35. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrophilic Fluorination of Substituted Toluenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems is a pivotal strategy in modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Toluene and its substituted derivatives represent fundamental scaffolds in organic synthesis, making their selective fluorination a subject of intense research. This technical guide provides a comprehensive overview of the electrophilic fluorination of substituted toluenes, focusing on common reagents, regioselectivity, reaction mechanisms, and detailed experimental protocols.
Introduction to Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source ("F+").[1][2] This method is a primary route for the direct C-H fluorination of arenes. The most widely used and commercially successful electrophilic fluorinating agents are N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), which offer greater stability, safety, and ease of handling compared to earlier reagents like elemental fluorine.[1][3]
The success of electrophilic fluorination hinges on the reactivity of both the aromatic substrate and the fluorinating agent. The electron-donating or electron-withdrawing nature of the substituents on the toluene ring plays a crucial role in determining the reaction rate and the regiochemical outcome.
Key Electrophilic Fluorinating Reagents
A variety of electrophilic fluorinating agents have been developed, each with distinct reactivity profiles. The two most prominent reagents for the fluorination of arenes are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive, versatile, and user-friendly crystalline solid.[1][4] It is soluble in polar solvents like acetonitrile and water.[1]
-
N-Fluorobenzenesulfonimide (NFSI): This stable, crystalline solid is a milder electrophilic fluorinating agent compared to Selectfluor®.[2][3] It is soluble in a wide range of organic solvents.[3] NFSI is often employed in transition-metal-catalyzed C-H activation/fluorination reactions to achieve high regioselectivity.[5]
Reaction Mechanism and Regioselectivity
The electrophilic fluorination of substituted toluenes proceeds primarily through an electrophilic aromatic substitution (SEAr) mechanism. The mechanism is generally understood to involve the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the fluorinated product.
The regioselectivity of the reaction is governed by the directing effects of the substituents on the toluene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group. This is due to its electron-donating inductive and hyperconjugative effects, which stabilize the positive charge in the sigma complex intermediate at the ortho and para positions. Consequently, electrophilic attack is favored at these positions.
The presence of other substituents on the toluene ring will further influence the regioselectivity:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and additional alkyl groups further activate the ring and reinforce the ortho, para-directing effect.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophilic attack and are meta-directing. In the case of substituted toluenes with an EWG, the directing effects of the methyl group and the EWG will compete, often leading to a mixture of isomers. For instance, in 4-nitrotoluene, the methyl group directs ortho to itself (and meta to the nitro group), while the nitro group directs meta to itself (and ortho to the methyl group).
Quantitative Data on the Fluorination of Substituted Toluenes
The following tables summarize the available quantitative data on the electrophilic fluorination of various substituted toluenes. It is important to note that reaction conditions can significantly influence yields and regioselectivity.
Table 1: Electrophilic Fluorination of Toluene and Xylenes with Selectfluor®
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Total Yield (%) | Regioisomeric Ratio (ortho:meta:para) |
| Toluene | Selectfluor® | MeCN | 80 | - | ortho/para mixture |
| p-Xylene | Selectfluor® | MeCN | RT | 85 | 2-Fluoro-p-xylene |
| o-Xylene | Selectfluor® | MeCN | RT | - | Mixture of 3-fluoro and 4-fluoro isomers |
| m-Xylene | Selectfluor® | MeCN | RT | - | Mixture of 2-fluoro, 4-fluoro, and 5-fluoro isomers |
Table 2: Electrophilic Fluorination of Substituted Toluenes with Various Reagents
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Total Yield (%) | Major Product(s) |
| Toluene | NFSI | - | Neat | 150 | - | ortho- and para-Fluorotoluene |
| 4-Chlorotoluene | Selectfluor® | - | MeCN | RT | - | 4-Chloro-2-fluorotoluene |
| 4-Methoxytoluene | Selectfluor® | - | MeCN | RT | High | 2-Fluoro-4-methoxytoluene |
| 4-Nitrotoluene | Selectfluor® | - | - | - | Low/No Reaction | - |
| 2,6-Dimethyltoluene | NFSI | Pd(OAc)₂ | PhCF₃ | 110 | 82 | 2-Fluoro-1,3-dimethylbenzene |
Experimental Protocols
The following are representative experimental protocols for the electrophilic fluorination of substituted toluenes.
General Procedure for Fluorination with Selectfluor®
This protocol is a general guideline for the direct fluorination of an activated toluene derivative.
Materials:
-
Substituted Toluene (e.g., p-xylene)
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted toluene (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature.
-
Add Selectfluor® (1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.
Palladium-Catalyzed Ortho-Fluorination with NFSI
This protocol is a representative example of a directed C-H fluorination to achieve high ortho-selectivity.
Materials:
-
Substituted Toluene with a directing group (e.g., 2-(p-tolyl)pyridine)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Nitromethane (MeNO₂)
-
Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube, add the substituted toluene (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and NFSI (1.0 mmol, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add a mixture of MeNO₂ and MeCN (e.g., 1:1, 2 mL) followed by TFA (0.5 mmol, 1.0 equivalent) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The electrophilic fluorination of substituted toluenes is a powerful tool for the synthesis of valuable fluorinated molecules for the pharmaceutical and materials science industries. The choice of the fluorinating agent and reaction conditions allows for the control of reactivity and regioselectivity. While direct fluorination with reagents like Selectfluor® generally yields ortho and para products, transition-metal catalysis with agents such as NFSI can provide highly selective access to specific isomers. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute successful electrophilic fluorination reactions on substituted toluene scaffolds. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
- 1. SelectFluor - Enamine [enamine.net]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Selectfluor™ [sigmaaldrich.com]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
The Trifluoromethyl Group: A Comprehensive Technical Guide to its Incorporation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth exploration of the core mechanisms governing trifluoromethylation reactions, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to empower researchers in this critical field.
Core Mechanisms of Trifluoromethylation
Trifluoromethylation reactions can be broadly categorized into three primary mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of method is dictated by the substrate's electronic nature and the desired bond formation.
Nucleophilic Trifluoromethylation
This approach involves the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate, typically a carbonyl compound. The most prominent reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.
The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride ion source like tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃. This generates a pentacoordinate siliconate intermediate that fragments to release the highly reactive trifluoromethide anion. The trifluoromethide anion then attacks the electrophilic carbonyl carbon, forming a trifluoromethylated alkoxide intermediate. This intermediate is subsequently trapped by another molecule of TMSCF₃ to furnish the silylated product and regenerate the trifluoromethide anion, thus propagating a chain mechanism. An aqueous workup then provides the final trifluoromethylated alcohol.
Electrophilic Trifluoromethylation
In this pathway, a trifluoromethyl cation (CF₃⁺) equivalent is transferred to a nucleophilic substrate. Due to the high instability of a "naked" CF₃⁺ cation, this is achieved through the use of hypervalent iodine reagents, such as Togni's reagents, or sulfonium salts, like Umemoto's reagents. These reagents feature a polarized bond to the CF₃ group, rendering it susceptible to nucleophilic attack. The reaction can proceed through either a polar Sₙ2-type mechanism or a single-electron transfer (SET) pathway, depending on the reagent and reaction conditions. In the SET pathway, the reagent accepts an electron to generate a trifluoromethyl radical.
Radical Trifluoromethylation
This versatile strategy involves the generation of a trifluoromethyl radical (•CF₃), which can then participate in a variety of transformations, including addition to unsaturated systems and C-H functionalization. A common and cost-effective source for the •CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, which generates the radical upon oxidation.
Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with a suitable CF₃ source (e.g., Togni's reagent, Umemoto's reagent, or CF₃I) to generate the •CF₃ radical. This radical then reacts with the substrate, and the catalytic cycle is closed by a subsequent redox event.
Quantitative Data Summary
The following tables provide a comparative overview of the yields for various trifluoromethylation reactions on representative substrates.
Table 1: Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent (TMSCF₃)
| Entry | Substrate | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TBAF (5) | THF | 0 | 1 | 95 |
| 2 | Acetophenone | K₂CO₃ (10) | DMF | 0 to rt | 2-4 | 92 |
| 3 | Cyclohexanone | CsF (10) | THF | rt | 12 | 85 |
| 4 | 4-Nitrobenzaldehyde | TBAF (5) | THF | 0 | 1 | 98 |
| 5 | 2-Adamantanone | TBAF (cat.) | THF | rt | 24 | 75 |
Table 2: Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents
| Entry | Substrate | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Togni's Reagent II | - | CH₂Cl₂ | rt | 1 | 90 |
| 2 | Thiophenol | Umemoto's Reagent | Pyridine | CH₂Cl₂ | 0 | 0.5 | 95 |
| 3 | β-Ketoester | Togni's Reagent II | K₂CO₃ | THF | rt | 5 | 67 |
| 4 | Aniline | Umemoto's Reagent | - | DCE | 80 | 12 | 75 (ortho) |
| 5 | Styrene | Togni's Reagent II | Cu(OTf)₂ | CH₃CN | 60 | 12 | 82 |
Table 3: Radical Trifluoromethylation of (Hetero)arenes
| Entry | Substrate | CF₃ Source | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | CF₃SO₂Cl | fac-Ir(ppy)₃ | DMA | rt | 12 | 78 |
| 2 | Pyridine | CF₃SO₂Na | t-BuOOH | CH₂Cl₂/H₂O | rt | 12 | 65 |
| 3 | Caffeine | CF₃SO₂Na | t-BuOOH | H₂O | rt | 3 | 90 |
| 4 | N-Boc-pyrrole | CF₃I | Ru(bpy)₃Cl₂ | CH₃CN | rt | 24 | 85 |
| 5 | Thiophene | Togni's Reagent II | fac-Ir(ppy)₃ | CH₃CN | rt | 12 | 72 |
Detailed Experimental Protocols
Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
Materials:
-
Acetophenone (1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (10 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone in anhydrous DMF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSCF₃ dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the TMS-protected alcohol intermediate by GC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir for 30 minutes to ensure complete deprotection of the silyl ether.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-phenyl-1,1,1-trifluoropropan-2-ol.[1]
Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid with Langlois Reagent
Materials:
-
Arylboronic acid (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent) (2.0 equiv)
-
Copper(I) chloride (CuCl) (1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a vial, add the arylboronic acid, Langlois' reagent, and CuCl.
-
Add a solvent mixture of MeOH, DCM, and H₂O (e.g., 5:5:4 ratio).
-
Add TBHP to the mixture at room temperature.
-
Stir the reaction at room temperature for the required time (typically 1-4 hours), monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The field of trifluoromethylation has undergone remarkable advancements, providing chemists with a diverse and powerful toolkit for the synthesis of fluorinated molecules. The choice between nucleophilic, electrophilic, and radical strategies is nuanced, depending on substrate compatibility, desired regioselectivity, and scalability. This guide has provided a foundational understanding of the core mechanisms, supported by practical data and protocols. As research continues to unveil more efficient and selective methods, the strategic incorporation of the trifluoromethyl group will undoubtedly continue to drive innovation in drug discovery, agrochemicals, and materials science.
References
Methodological & Application
Application Notes and Protocols: The Utility of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors for oncology. Its unique substitution pattern offers a versatile platform for creating complex and potent drug candidates.
This document provides detailed application notes and protocols on the use of this compound in the synthesis and evaluation of a potent pan-RAF inhibitor, LY3009120. This compound serves as a prime example of how this building block can be leveraged to address challenges in cancer therapy, specifically in tumors harboring BRAF or RAS mutations.
Application Example: LY3009120, a Pan-RAF Inhibitor
LY3009120 is a potent and selective pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with BRAF and KRAS mutations.[1] The core structure of LY3009120 features a urea linkage to a 2-fluoro-4-methylphenyl moiety, which is derived from this compound. This structural element is crucial for its interaction with the RAF kinase domain.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving uncontrolled cell growth in many cancers.[3] LY3009120 targets the RAF kinases (ARAF, BRAF, and CRAF) within this pathway, thereby inhibiting downstream signaling and suppressing tumor growth.[4]
Quantitative Biological Data
The inhibitory activity of LY3009120 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical and Cellular IC50 Values for LY3009120
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| Biochemical Assays | |||
| BRAFV600E | - | 5.8 | [1] |
| BRAFWT | - | 9.1 | [1] |
| CRAFWT | - | 15 | [1] |
| Cellular Kinase Binding (KiNativ) | A375 | ||
| ARAF | A375 | 44 | [1] |
| BRAF | A375 | 31-47 | [1] |
| CRAF | A375 | 42 | [1] |
| Cellular Proliferation (CellTiter-Glo) | |||
| A375 (BRAFV600E) | A375 | 9.2 | [5] |
| HCT116 (KRASG13D) | HCT116 | 220 | [5] |
Experimental Protocols
Synthesis of LY3009120
The synthesis of LY3009120 involves the preparation of a key aniline intermediate from this compound, followed by coupling with a pyrido[2,3-d]pyrimidine core and subsequent urea formation.
Protocol for the Synthesis of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)
This protocol is a representative synthesis based on established chemical transformations and may require optimization.
Step 1: Nitration of this compound
-
To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene.
Step 2: Reduction to 5-Amino-2-fluoro-4-methyl-1-(trifluoromethyl)benzene
-
Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.
Step 3: Coupling with 6-bromo-2-(methylamino)-7-methylpyrido[2,3-d]pyrimidine
-
Combine the aniline from Step 2, 6-bromo-2-(methylamino)-7-methylpyrido[2,3-d]pyrimidine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., DMF or dioxane).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-120 °C).
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the coupled amine intermediate.
Step 4: Urea Formation
-
Dissolve the coupled amine from Step 3 in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add 3,3-dimethylbutyl isocyanate and stir the reaction at room temperature until completion.
-
Concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to afford LY3009120.
Biological Assay Protocols
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.[5]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of LY3009120 (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[1] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[1] c. Add 100 µL of the CellTiter-Glo® reagent to each well.[1] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1] f. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Phospho-ERK Western Blot Analysis
This protocol is used to assess the inhibition of ERK phosphorylation in the RAS-RAF-MEK-ERK pathway.
-
Cell Treatment and Lysis: a. Plate and treat cells with LY3009120 as described for the cell viability assay, but for a shorter duration (e.g., 2-24 hours). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[6] c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6] d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: a. Strip the membrane using a mild stripping buffer. b. Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.[6]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. As demonstrated with the pan-RAF inhibitor LY3009120, this scaffold can be effectively incorporated into the design of potent and selective kinase inhibitors. The provided protocols for the synthesis and biological evaluation of such compounds offer a practical guide for researchers in the field of drug discovery and development. The strategic use of this and similar fluorinated building blocks will undoubtedly continue to contribute to the development of novel therapeutics for a range of diseases.
References
- 1. promega.com [promega.com]
- 2. ovid.com [ovid.com]
- 3. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. benchchem.com [benchchem.com]
Application Notes: 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene as a Versatile Building Block for Novel Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a strategically important building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and enhances metabolic stability and lipophilicity in derivative compounds. These characteristics are highly desirable in modern drug design, contributing to improved pharmacokinetic and pharmacodynamic profiles. This document outlines the application of this versatile scaffold in the synthesis of potential therapeutic agents, with a focus on the development of novel URAT1 inhibitors for the treatment of hyperuricemia and gout.
The primary route for activating this building block is through functionalization of the methyl group, most commonly via benzylic bromination. This initial transformation yields a highly reactive intermediate, 2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene, which can then be utilized in a variety of nucleophilic substitution reactions to construct more complex pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis:
-
Synthesis of URAT1 Inhibitors: Urate transporter 1 (URAT1) is a critical protein involved in the reabsorption of uric acid in the kidneys.[1][2] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia, a precursor to gout.[3][4] The substituted benzyl motif is a common feature in many URAT1 inhibitors. The 2-fluoro-4-(trifluoromethyl)benzyl scaffold derived from the title compound can be incorporated into various heterocyclic systems known to exhibit URAT1 inhibitory activity.
-
Development of Anti-inflammatory and Anti-cancer Agents: The unique substitution pattern of this compound can be leveraged to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors for oncology applications. The fluorine and trifluoromethyl groups can enhance binding affinity to target proteins and improve cell permeability.
Data Presentation:
Table 1: Physicochemical Properties of this compound and its Brominated Derivative
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1204296-09-2 | C₈H₆F₄ | 178.13 | 145-146 |
| 2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | Not available | C₈H₅BrF₄ | 257.03 | Not available |
Table 2: Representative Reaction Yields for Benzylic Bromination
| Starting Material | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |
| Toluene | N-Bromosuccinimide | AIBN | (Trifluoromethyl)benzene | 95 | [5][6] |
| 4-Nitrotoluene | N-Bromosuccinimide | Light (CFL) | Acetonitrile | 90 | [7] |
| Substituted Toluenes | N-Bromosuccinimide/SiCl₄ | - | Acetonitrile | 75-92 | [8] |
Experimental Protocols:
Protocol 1: Benzylic Bromination of this compound
This protocol describes the synthesis of the key intermediate, 2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene, via a radical-initiated bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
(Trifluoromethyl)benzene (as solvent)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in (trifluoromethyl)benzene, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 102 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene.
Protocol 2: Synthesis of a Potential URAT1 Inhibitor Intermediate
This protocol outlines a general procedure for the alkylation of a heterocyclic core, a common step in the synthesis of URAT1 inhibitors.
Materials:
-
2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene (from Protocol 1)
-
A suitable N-heterocycle (e.g., a substituted triazole or imidazole)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the N-heterocycle (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired intermediate.
Mandatory Visualizations:
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for the Synthesis of Derivatives of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the derivatization of 2-fluoro-4-methyl-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols outlined below describe common electrophilic aromatic substitution reactions, including nitration, bromination, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Nitration of this compound
Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or other functional groups. The directing effects of the substituents on the starting material (ortho, para-directing methyl and fluoro groups, and meta-directing trifluoromethyl group) will influence the regioselectivity of the reaction.
Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene
-
To a stirred solution of concentrated sulfuric acid (25 mL) cooled to 0-5 °C in an ice bath, add this compound (5.0 g, 26.0 mmol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add a mixture of concentrated nitric acid (2.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene.
Data Presentation
| Reactant | Reagent(s) | Product | Expected Yield |
| This compound | Conc. H₂SO₄, Conc. HNO₃ | 2-Fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | 85-95% |
Reaction Pathway
Caption: Nitration of this compound.
Bromination of this compound
Bromination introduces a bromine atom to the aromatic ring, a versatile handle for further cross-coupling reactions.
Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-4-methyl-1-(trifluoromethyl)benzene
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap, dissolve this compound (5.0 g, 26.0 mmol) in dichloromethane (50 mL).
-
Add iron(III) bromide (0.38 g, 1.3 mmol) to the solution.
-
From the dropping funnel, add a solution of bromine (1.4 mL, 27.3 mmol) in dichloromethane (10 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 5-bromo-2-fluoro-4-methyl-1-(trifluoromethyl)benzene.
Data Presentation
| Reactant | Reagent(s) | Product | Expected Yield |
| This compound | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-2-fluoro-4-methyl-1-(trifluoromethyl)benzene | 70-85% |
Reaction Pathway
Caption: Bromination of this compound.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group, typically leading to the formation of a ketone. This reaction generally requires a Lewis acid catalyst.[1][2][3]
Experimental Protocol: Synthesis of 1-(5-Fluoro-2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (4.16 g, 31.2 mmol) in dry 1,2-dichloroethane (50 mL) at 0 °C, add acetyl chloride (2.0 mL, 28.6 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add this compound (5.0 g, 26.0 mmol) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 6 M HCl (20 mL).
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane (2 x 30 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to give 1-(5-fluoro-2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one.
Data Presentation
| Reactant | Reagent(s) | Product | Expected Yield |
| This compound | Acetyl chloride, AlCl₃ | 1-(5-Fluoro-2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one | 60-75% |
Reaction Pathway
Caption: Friedel-Crafts acylation of the starting material.
Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring using a substituted amide (like DMF) and phosphorus oxychloride.[4][5][6][7]
Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-4-(trifluoromethyl)benzaldehyde
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 6.0 mL, 77.9 mmol) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3.6 mL, 38.9 mmol) dropwise, keeping the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes, then add this compound (5.0 g, 26.0 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the mixture to room temperature and then pour it onto a mixture of ice and water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 5-fluoro-2-methyl-4-(trifluoromethyl)benzaldehyde.
Data Presentation
| Reactant | Reagent(s) | Product | Expected Yield |
| This compound | DMF, POCl₃ | 5-Fluoro-2-methyl-4-(trifluoromethyl)benzaldehyde | 50-70% |
Reaction Pathway```dot
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in the Synthesis of the Fungicide Mefentrifluconazole
Introduction
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a key fluorinated aromatic building block with significant potential in the synthesis of complex agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group, offers a versatile platform for the introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules. This structural motif is found in a number of modern pesticides, where the presence of fluorine and trifluoromethyl groups often enhances metabolic stability, bioavailability, and target-binding affinity. This application note details the use of this compound as a starting material in the multi-step synthesis of the broad-spectrum fungicide, Mefentrifluconazole.
Mefentrifluconazole is a novel triazole fungicide developed by BASF that provides effective control against a wide range of fungal pathogens in various crops.[1][2] It functions as a demethylation inhibitor (DMI), targeting the C14-demethylase enzyme in the fungal ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[1][3] The synthesis of Mefentrifluconazole presented herein highlights the strategic importance of this compound as a readily available and versatile precursor.
Synthetic Pathway Overview
The overall synthetic route from this compound to Mefentrifluconazole involves several key transformations. The initial step is the selective chlorination of the benzylic methyl group to yield 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene. This intermediate is then converted to a key acetophenone precursor, which undergoes subsequent etherification, epoxidation, and triazole ring-opening to afford the final Mefentrifluconazole product.
References
Application Notes and Protocols for Large-Scale Synthesis of Trifluoromethylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a critical strategy in modern drug discovery and agrochemical development. The unique properties conferred by the -CF3 moiety, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy and pharmacokinetic profile of bioactive molecules. Consequently, the development of robust, scalable, and cost-effective methods for the large-scale synthesis of trifluoromethylated aromatics is of paramount importance for industrial applications.
This document provides detailed application notes and experimental protocols for several key industrial-scale methodologies for trifluoromethylation. It includes traditional approaches, modern catalytic systems, and innovative technologies like photoredox and flow chemistry. Quantitative data is summarized for comparative analysis, and detailed workflows and safety considerations are provided.
Copper-Catalyzed Cross-Coupling with Trifluoroacetates
Copper-catalyzed trifluoromethylation using inexpensive and readily available trifluoroacetates has emerged as a practical and economically viable method for large-scale synthesis. This approach avoids the use of more expensive or difficult-to-handle trifluoromethylating agents.
Data Presentation
| Substrate (Aryl Halide) | CF3 Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | CF3CO2Na | CuI (20 mol%) | DMF | 120 | 24 | 85 | [1] |
| Ethyl 4-iodobenzoate | CF3CO2K | CuI (1.1 equiv) | DMF | 140 | 0.27 (flow) | 92 | [2] |
| 1-Iodo-4-nitrobenzene | CF3CO2Na | CuI (20 mol%), Ag2O (2 equiv) | DMF | 120 | 12 | 78 | [2] |
| 4-Bromoanisole | Methyl Trifluoroacetate (MTFA) | CuI (20 mol%), 1,10-phenanthroline (20 mol%) | DMF | 160 | 24 | 75 | [2][3] |
| 2-Iodopyridine | CF3CO2K | CuI (1.1 equiv) | DMF | 140 | 0.27 (flow) | 88 | [2] |
Experimental Protocol: Kilogram-Scale Trifluoromethylation of an Aryl Iodide using a Flow System
This protocol is adapted from a procedure for the trifluoromethylation of heteroaromatic compounds in a flow system, demonstrating its scalability.[2]
Materials:
-
Aryl iodide (e.g., Ethyl 4-iodobenzoate, 10 mmol scale demonstrated)
-
Potassium trifluoroacetate (CF3CO2K)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Flow reactor system with a heated coil reactor
Procedure:
-
Solution Preparation:
-
Prepare a solution of the aryl iodide (1.0 equiv) in DMF.
-
Prepare a separate solution of potassium trifluoroacetate (2.0 equiv) and copper(I) iodide (1.1 equiv) in DMF. Note: Gentle heating may be required to fully dissolve the reagents.
-
-
Flow Reactor Setup:
-
Set up the flow reactor system, ensuring all connections are secure.
-
Pump the two solutions separately at controlled flow rates into a T-mixer to ensure efficient mixing before entering the heated reactor coil.
-
Set the temperature of the reactor coil to 140 °C.
-
Adjust the flow rates to achieve the desired residence time (e.g., 16 minutes).[2]
-
-
Reaction and Collection:
-
The reaction mixture is continuously pumped through the heated coil.
-
The output from the reactor is collected in a suitable receiving flask.
-
-
Work-up and Purification:
-
Upon completion of the run, quench the collected reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the trifluoromethylated aromatic compound.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
DMF is a reproductive toxin; handle with care and avoid inhalation and skin contact.
-
Flow chemistry systems can operate at elevated pressures and temperatures; ensure the system is rated for the intended operating conditions.
Visualization: Copper-Catalyzed Trifluoromethylation Workflow
Caption: Workflow for continuous flow trifluoromethylation.
Direct Trifluoromethylation using Fluoroform (CHF3)
Fluoroform is an inexpensive and atom-economical source of the trifluoromethyl group.[4] Its use is attractive for large-scale industrial processes, although its gaseous nature requires specialized equipment.
Data Presentation
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | KHMDS | THF | 23-50 | 1-3 | 99 | [5] |
| Methyl 4-bromobenzoate | KHMDS | THF | 50 | 3 | 85 | [5] |
| Benzaldehyde | KHMDS | THF | -40 to 23 | 0.5-1 | 95 | [5] |
| 4-Methoxybenzophenone | tBuOK | DMF/THF | RT | 0.3 (flow) | 93 | [6] |
| Methyl 4-(trifluoromethyl)benzoate | KHMDS | Triglyme | -40 | 1 | 92 (gram-scale) | [4] |
Experimental Protocol: Gram-Scale Nucleophilic Trifluoromethylation of an Ester using Fluoroform
This protocol is adapted from a procedure for the synthesis of trifluoromethyl ketones from methyl esters.[4]
Materials:
-
Methyl ester (e.g., Methyl 4-(trifluoromethyl)benzoate)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme
-
Fluoroform (CHF3) gas
-
Schlenk flask or similar pressure-rated reaction vessel
Procedure:
-
Reactor Setup:
-
Dry a Schlenk flask under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add the methyl ester (1.0 equiv) and dry triglyme to the flask.
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
-
Introduction of Fluoroform:
-
Introduce fluoroform gas into the reaction vessel. This can be done by bubbling the gas through the solution for a set period or by pressurizing the vessel to a specific pressure.
-
-
Addition of Base:
-
Slowly add a solution of KHMDS (1.5 equiv) in triglyme to the reaction mixture while maintaining the temperature at -40 °C.
-
-
Reaction:
-
Stir the reaction mixture at -40 °C for the specified time (e.g., 1 hour).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purify the resulting trifluoromethyl ketone by column chromatography.
-
Safety Precautions:
-
Fluoroform is a high-pressure gas and a potent greenhouse gas; handle it in a well-ventilated area with appropriate pressure-rated equipment.[6][7]
-
KHMDS is a strong base and is pyrophoric; handle under an inert atmosphere.
-
The reaction is exothermic upon addition of the base; maintain careful temperature control.
-
Wear appropriate PPE, including cryogenic gloves when handling dry ice.
Visualization: Fluoroform Trifluoromethylation Mechanism
Caption: Mechanism of nucleophilic trifluoromethylation.
Photoredox-Catalyzed C-H Trifluoromethylation
Photoredox catalysis enables the direct trifluoromethylation of C-H bonds in arenes and heteroarenes under mild conditions, making it suitable for late-stage functionalization.[8][9]
Data Presentation
| Substrate | CF3 Source | Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| N-Phenylpyrrole | CF3SO2Cl | Ru(phen)3Cl2 | MeCN | 26W CFL | 12 | 85 | [8] |
| Caffeine | CF3SO2Cl | Ru(phen)3Cl2 | MeCN | 26W CFL | 12 | 78 | [8] |
| Benzene | CF3SO2Cl | Ru(phen)3Cl2 | MeCN | 26W CFL | 12 | 72 | [8] |
| 1,3,5-Trimethoxybenzene | [TBA][Cu(CF3)4] (0.25 equiv) | - | MeCN | 385 nm LED | 16 | 95 | [10] |
| Ibuprofen | [TBA][Cu(CF3)4] (0.25 equiv) | - | MeCN | 385 nm LED | 16 | 45 | [10] |
Experimental Protocol: Large-Scale Photoredox Trifluoromethylation
While many examples are on a smaller scale, the principles can be adapted for larger-scale reactions, potentially in a flow reactor to ensure efficient light penetration.[11]
Materials:
-
Aromatic or heteroaromatic substrate
-
Trifluoromethyl source (e.g., Triflyl chloride, CF3SO2Cl)
-
Photocatalyst (e.g., Ru(phen)3Cl2)
-
Base (e.g., K2HPO4)
-
Solvent (e.g., Acetonitrile)
-
High-power visible light source (e.g., LED lamp)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a large round-bottom flask or a flow reactor), combine the aromatic substrate (1.0 equiv), the photocatalyst (e.g., 1-2 mol%), and the base.
-
Add the solvent and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
-
Addition of CF3 Source:
-
Add the trifluoromethyl source to the reaction mixture.
-
-
Irradiation:
-
Irradiate the reaction mixture with a visible light source while maintaining a constant temperature (often room temperature). Ensure efficient stirring to keep the catalyst suspended and the mixture homogeneous.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, filter the mixture to remove any solids.
-
Concentrate the filtrate and purify the crude product by chromatography or crystallization.
-
Safety Precautions:
-
Protect the reaction from ambient light before irradiation is intended.
-
Use appropriate shielding for the light source to avoid eye exposure.
-
Some trifluoromethylating agents can be corrosive or toxic; handle them with care.
Visualization: Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for C-H trifluoromethylation.
Traditional Halogen Exchange (Swarts Reaction)
The Swarts reaction, involving the treatment of benzotrichlorides with hydrogen fluoride (HF), is a long-standing industrial method for producing benzotrifluorides.[12][13][14] While effective for simple aromatics, its harsh conditions limit its functional group tolerance.
Data Presentation
| Substrate (Ar-CCl3) | Fluorinating Agent | Catalyst | Temp (°C) | Pressure (atm) | Yield (%) | Reference |
| Benzotrichloride | HF | AlCl3/Activated Charcoal | 90-95 | 35-40 | 98.8 | [12][15] |
| Benzotrichloride | HF | Aluminum fluoride | 310 | 1 | High | [13][14] |
| Substituted Benzotrichlorides | HF | - | High Temp | High Pressure | Variable | [12] |
Experimental Protocol: Industrial-Scale Synthesis of Benzotrifluoride
This protocol is a generalized representation based on patent literature.[12][15]
Materials:
-
Benzotrichloride
-
Anhydrous Hydrogen Fluoride (AHF)
-
Catalyst (e.g., a mixture of aluminum chloride and activated charcoal)
-
High-pressure reactor (e.g., Hastelloy)
Procedure:
-
Reactor Charging:
-
Charge the high-pressure reactor with benzotrichloride and the catalyst.
-
Seal the reactor and perform a leak test.
-
-
Addition of HF:
-
Introduce anhydrous hydrogen fluoride into the reactor. The amount is typically a slight stoichiometric excess.
-
-
Reaction:
-
Heat the reactor to the target temperature (e.g., 90-95 °C).
-
The reaction will generate pressure (e.g., 35-40 atm) due to the formation of HCl gas.
-
Maintain the reaction at the set temperature and pressure until completion, which can be monitored by the cessation of HCl evolution.
-
-
Work-up and Purification:
-
Cool the reactor and carefully vent the HCl gas through a scrubber.
-
Transfer the crude product to a suitable container.
-
The product can be purified by distillation.
-
Safety Precautions:
-
Extreme Hazard: Anhydrous hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF must be conducted with specialized equipment and extensive safety protocols.[16][17][18][19]
-
A dedicated HF safety protocol must be in place, including the availability of calcium gluconate gel as an antidote for skin exposure.
-
The reaction is performed under high pressure and temperature; use a properly rated and maintained reactor.
-
The reaction produces large quantities of corrosive HCl gas, which must be scrubbed.
-
All personnel must be highly trained in handling HF and emergency procedures.
Visualization: Swarts Reaction Logical Diagram
Caption: Logical diagram of the Swarts reaction.
Conclusion
The choice of a large-scale synthesis method for trifluoromethylated aromatics depends on several factors, including cost, substrate scope, functional group tolerance, and available infrastructure. Modern copper-catalyzed and photoredox methods offer milder conditions and broader applicability, making them highly attractive for complex molecules. Flow chemistry provides a platform for safer and more efficient execution of these reactions on a large scale. Traditional methods like the Swarts reaction remain relevant for the production of simple, bulk benzotrifluorides. A thorough evaluation of the economic and safety aspects is crucial for the successful implementation of any of these protocols at an industrial scale.
References
- 1. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.tue.nl [pure.tue.nl]
- 12. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 13. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 14. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 15. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 16. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 17. reddit.com [reddit.com]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of fluorine and trifluoromethyl substituents, which can significantly modulate the physicochemical and biological properties of target molecules. The following sections detail adapted methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as C-H functionalization, based on established protocols for structurally similar compounds.
General Reaction Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, work-up, and purification of the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, the C-F bond is generally unreactive under standard Suzuki conditions, thus requiring the prior introduction of a more reactive leaving group (e.g., Br, I, or OTf) at one of the aromatic positions. However, direct C-F bond activation can be achieved with specialized catalyst systems. The following protocol is adapted from reactions with other fluoroarenes.
Catalytic Cycle: Suzuki-Miyaura Coupling
Adapted Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine 2-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Analagous Substrates
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | ~75-85 |
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. Similar to the Suzuki coupling, a leaving group more reactive than fluorine is typically required on the aromatic ring.
Adapted Experimental Protocol: Heck Reaction
Materials:
-
2-Iodo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add 2-Iodo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, Et₃N, and styrene via syringe.
-
Heat the mixture to 100 °C for 16 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Representative Data for Heck-Type Reactions
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | KOAc | DCE | 80 | ~65-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | ~60-75 |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Adapted Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
In a Schlenk tube, dissolve 2-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Et₃N and phenylacetylene via syringe.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Representative Data for Sonogashira Coupling of Analagous Substrates
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~80-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 60 | ~75-90 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(dppf) / CuI | i-Pr₂NH | DMF | 80 | ~70-85 |
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.
Catalytic Cycle: Buchwald-Hartwig Amination
Application Notes and Protocols: 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a versatile chemical intermediate with significant potential in the development of advanced materials. Its unique structure, featuring a combination of fluoro, methyl, and trifluoromethyl functional groups on a benzene ring, makes it a valuable building block for synthesizing high-performance polymers. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymer backbones is a well-established strategy for enhancing key material properties. These enhancements include increased thermal stability, improved chemical resistance, lower dielectric constants, reduced moisture absorption, and enhanced optical clarity.
These characteristics are highly sought after in materials destined for demanding applications in the microelectronics, aerospace, and telecommunications industries. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of high-performance fluorinated polymers, specifically focusing on polyimides.
Key Applications in Materials Science
The primary application of this compound in materials science is as a precursor for the synthesis of specialized monomers. These monomers, typically diamines or dianhydrides, are then polymerized to create high-performance polymers such as polyimides, polyethers, and polyamides. The presence of the trifluoromethyl group is particularly advantageous, contributing to:
-
Enhanced Thermal and Thermo-oxidative Stability: The high bond energy of the C-F bond imparts exceptional resistance to high temperatures and oxidative degradation.
-
Low Dielectric Constant: The bulky and electron-withdrawing nature of the -CF3 group disrupts polymer chain packing and reduces polarizability, leading to materials with low dielectric constants, which are crucial for high-frequency microelectronic applications.
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups minimizes water uptake, which is critical for maintaining the electrical and dimensional stability of materials in humid environments.
-
Improved Optical Transparency: The introduction of fluorine can reduce intermolecular charge transfer complex formation, leading to polymers with high optical transparency and low color, suitable for optical and display applications.
-
Enhanced Solubility: The presence of the trifluoromethyl group can improve the solubility of rigid-rod polymers in organic solvents, facilitating their processing into films and coatings.
Data Presentation: Properties of Fluorinated Polyimides
The following tables summarize the properties of various fluorinated polyimides synthesized from monomers containing trifluoromethyl groups, illustrating the performance enhancements achievable.
| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Dielectric Constant (1 MHz) | Moisture Absorption (%) | Optical Transparency (Transmittance at 450 nm, %) |
| FPI-1 | 6FDA | MABTFMB | >350 | >510 | - | - | >74.0 |
| FPI-6 | 6FDA/BPDA | MABTFMB | >350 | 524.4 | - | - | >74.0 |
| TPPI50 | Various | TFMB-based | 402 | 563 | 2.312 | - | - |
| PI 5a | PMDA | Multi-bulky diamine | 281 | 561 (N2), 520 (Air) | 2.85 | 0.68 | - |
| PI 5b | 6FDA | Multi-bulky diamine | 259 | 551 (N2), 515 (Air) | 2.69 | 0.59 | - |
Note: Data is compiled from various research articles and is presented for comparative purposes. 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA: 3,3',4,4'-Biphenyltetracracarboxylic dianhydride; PMDA: Pyromellitic dianhydride; MABTFMB: 2,2'-bis(trifluoromethyl)-4,4'-bis[4-(4-amino-3-methyl)benzamide]biphenyl; TFMB: Trifluoromethylbenzene-based diamine.
Experimental Protocols
While this compound is not directly polymerizable, it can be chemically modified to produce valuable monomers. Below are proposed synthetic pathways and a general polymerization protocol.
Protocol 1: Synthesis of a Diamine Monomer from this compound
This protocol outlines a potential multi-step synthesis to convert this compound into a novel diamine monomer suitable for polyimide synthesis.
Step 1a: Benzylic Bromination
-
To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Add a radical initiator, such as benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen) with irradiation from a light source (e.g., a sunlamp) for several hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.
-
Purify the resulting 2-Fluoro-4-(bromomethyl)-1-(trifluoromethyl)benzene by distillation or chromatography.
Step 1b: Synthesis of a Dinitro Compound via Ether Linkage
-
In a flask equipped with a stirrer and a condenser, dissolve a dihydroxy aromatic compound (e.g., 4,4'-dihydroxybiphenyl) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C).
-
Slowly add the 2-Fluoro-4-(bromomethyl)-1-(trifluoromethyl)benzene synthesized in Step 1a to the reaction mixture.
-
Continue heating and stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the dinitro product.
-
Filter, wash the solid with water and an alcohol (e.g., methanol), and dry under vacuum.
Step 1c: Reduction to Diamine
-
Suspend the dinitro compound from Step 1b in ethanol or a similar solvent.
-
Add a reducing agent, such as hydrazine hydrate, and a catalyst, like palladium on carbon (Pd/C).
-
Reflux the mixture for several hours under a nitrogen atmosphere.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diamine monomer.
Protocol 2: General Procedure for Synthesis of Fluorinated Polyimide
This protocol describes the two-step polycondensation method for preparing a polyimide from a synthesized diamine and a commercially available dianhydride.
Step 2a: Poly(amic acid) Synthesis
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of a solid dianhydride (e.g., 6FDA) to the solution in small portions to control the exothermic reaction.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2b: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a dropwise manner.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the viscous solution into a non-solvent like methanol or ethanol.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol and then water to remove residual solvents and reagents.
-
Dry the purified fluorinated polyimide in a vacuum oven at an elevated temperature (e.g., 150-200 °C) for 24 hours.
Mandatory Visualizations
Caption: Experimental workflow for high-performance fluorinated polyimides.
Caption: Logical relationship from starting material to application.
Application Notes and Protocols for Flow Chemistry Techniques in Organofluorine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of organofluorine compounds using continuous flow chemistry. The adoption of flow chemistry addresses many of the challenges associated with traditional batch methods for fluorination, such as handling hazardous reagents, controlling highly exothermic reactions, and ensuring scalability and reproducibility.[1][2][3] This document focuses on three key fluorination techniques: photochemical benzylic fluorination, deoxofluorination using diethylaminosulfur trifluoride (DAST), and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.
Light-Induced Benzylic Fluorination in Continuous Flow
Application Note:
Photochemical fluorination offers a mild and selective method for the introduction of fluorine at benzylic positions.[1][4] Traditional batch photochemical reactions often suffer from limitations such as non-uniform irradiation, side reactions, and difficulties in scaling up. Continuous flow photoreactors, typically constructed from transparent tubing like fluorinated ethylene propylene (FEP), overcome these issues by providing a high surface-area-to-volume ratio, ensuring consistent light penetration and precise temperature control.[4][5] This protocol details a method for the direct benzylic fluorination using Selectfluor as the fluorine source and xanthone as an inexpensive and readily available organic photocatalyst.[4][5] The reaction proceeds efficiently under black-light irradiation with residence times often below 30 minutes, offering a scalable and waste-reducing alternative to batch processing.[4]
Quantitative Data Summary:
| Substrate | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Ethylbenzene | 1-Fluoroethylbenzene | 28 | 40 | 89 | [6] |
| Ibuprofen methyl ester | Fluorinated Ibuprofen methyl ester | < 30 | 25 | 85 (isolated) | [4] |
| Celestolide | Fluorinated Celestolide | 9 | 25 | 88 (isolated) | [5] |
| 4-Ethylbiphenyl | 4-(1-Fluoroethyl)biphenyl | < 30 | 25 | 92 (isolated) | [4] |
| Diphenylmethane | Fluorodiphenylmethane | < 30 | 60 | 85 (isolated) | [4] |
Experimental Protocol: Continuous-Flow Benzylic Fluorination
Materials:
-
Selectfluor
-
Xanthone
-
Acetonitrile (HPLC grade)
-
Substrate (e.g., Ethylbenzene, Ibuprofen methyl ester)
-
Nitrogen gas for degassing
-
Dichloromethane (for dilution, if necessary)
-
Silica gel (for in-line filtration, if necessary)
Equipment:
-
HPLC pump
-
Transparent Fluorinated Ethylene Propylene (FEP) tubing (e.g., 1/16" OD, 0.8 mm ID)
-
Household compact fluorescent lamp (CFL) with black-light irradiation (e.g., 25W)
-
T-mixer
-
Back pressure regulator (optional)
-
Collection flask
Procedure:
-
Reactor Assembly: Construct the photoreactor by coiling the FEP tubing around a glass cylinder or frame. Position the black-light lamp to ensure uniform irradiation of the tubing.
-
Reagent Preparation:
-
In a vial protected from light (e.g., covered with aluminum foil), dissolve Selectfluor (1.2 equivalents) and xanthone (5 mol%) in acetonitrile to achieve a final substrate concentration of 0.1 M.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Add the benzylic substrate (1.0 equivalent) to this solution.
-
Degas the resulting mixture by bubbling nitrogen through it for 10-15 minutes.
-
-
Reaction Execution:
-
Pump the degassed solution through the FEP tubing reactor at a predetermined flow rate (e.g., 1.0 mL/min) to achieve the desired residence time. The residence time is calculated as the reactor volume divided by the flow rate.
-
For substrates prone to product decomposition, an in-line dilution and filtration setup can be implemented post-reactor.[4][5] This involves mixing the reactor output with a stream of solvent (e.g., dichloromethane) using a T-mixer, followed by passing the diluted mixture through a cartridge containing silica gel.[7]
-
-
Work-up and Analysis:
-
Collect the product stream from the reactor outlet.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using standard laboratory techniques, such as flash column chromatography.
-
Analyze the product by NMR and GC-FID to determine purity and yield.
-
Workflow Diagram:
Caption: Workflow for continuous photochemical benzylic fluorination.
Deoxofluorination with DAST in a Continuous-Flow Microreactor
Application Note:
Diethylaminosulfur trifluoride (DAST) is a versatile reagent for the deoxofluorination of alcohols and carbonyl compounds.[3] However, its thermal instability and sensitivity to moisture, which can lead to the formation of hazardous byproducts like hydrogen fluoride, pose significant safety concerns in batch synthesis.[3] Flow microreactors offer a safer and more efficient alternative by minimizing the reactor volume, enabling precise temperature control, and allowing for in-line quenching and purification.[8] This protocol describes the monofluorination of alcohols and difluorination of aldehydes using DAST in a continuous flow system, incorporating an in-line scavenger column to remove excess DAST and fluoride byproducts.[9]
Quantitative Data Summary:
| Substrate | Reagent | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST (1 equiv) | 4-Nitrobenzyl fluoride | 30 | 60 | >95 (purity) | |
| Cinnamyl alcohol | DAST (1 equiv) | Cinnamyl fluoride | 30 | 60 | >95 (purity) | |
| 4-Nitrobenzaldehyde | DAST (2 equiv) | 4-Nitrobenzylidene difluoride | 30 | 80 | >95 (purity) | |
| 4-Chlorobenzaldehyde | DAST (2 equiv) | 4-Chlorobenzylidene difluoride | 30 | 80 | >95 (purity) | |
| Isatin | DAST | 2,2-Difluoroindolin-3-one | < 60 | N/A | 73 | [3] |
Experimental Protocol: Continuous-Flow Deoxofluorination with DAST
Materials:
-
Diethylaminosulfur trifluoride (DAST)
-
Substrate (alcohol or aldehyde)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous (for poorly soluble substrates)
-
Calcium carbonate (powdered)
-
Silica gel
Equipment:
-
Two syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA or PTFE tubing) of appropriate volume
-
Heated oil bath or reaction block
-
Omnifit glass column (or similar) for scavenger packing
-
Back pressure regulator (optional)
-
Collection flask
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the substrate (alcohol or aldehyde) in anhydrous DCM.
-
Prepare a separate solution of DAST (1 equivalent for alcohols, 2 equivalents for aldehydes) in anhydrous DCM. For poorly soluble substrates, a mixture of MeCN and DCM can be used.
-
-
Reactor and Scavenger Column Setup:
-
The flow setup consists of two syringe pumps feeding the substrate and DAST solutions into a T-mixer.
-
The output of the T-mixer is directed into a coil reactor submerged in a heated oil bath.
-
The scavenger column is prepared by packing an Omnifit column with a layer of powdered calcium carbonate followed by a layer of silica gel. The outlet of the reactor coil is connected to the inlet of this scavenger column.
-
-
Reaction Execution:
-
Set the flow rates of the two pumps to deliver stoichiometric amounts of the reactants to the T-mixer. The total flow rate is adjusted to achieve the desired residence time within the heated coil reactor (e.g., 30-45 minutes).
-
Heat the coil reactor to the required temperature (e.g., 60 °C for alcohols, 80 °C for aldehydes).
-
The reaction stream exiting the heated coil is passed directly through the scavenger column. The calcium carbonate neutralizes HF and quenches excess DAST, while the silica gel traps the resulting solid calcium fluoride.
-
-
Work-up and Analysis:
-
The purified product stream is collected from the outlet of the scavenger column.
-
The solvent is evaporated under reduced pressure to yield the fluorinated product, often in high purity without the need for further chromatographic separation.
-
Analyze the product by NMR to confirm its identity and purity.
-
Workflow Diagram:
Caption: Workflow for continuous deoxofluorination with DAST.
Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent in Flow
Application Note:
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a cornerstone for nucleophilic trifluoromethylation in organic synthesis, crucial for introducing the trifluoromethyl group into pharmaceuticals.[10][11] Its application in flow chemistry is highly desirable for improving reaction control, safety, and scalability. The reagent requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[11] While a universal, standardized flow protocol has been noted as lacking, successful applications in the synthesis of pharmaceutical targets like Efavirenz have been demonstrated.[10] Flow systems allow for precise control over the addition of the catalyst and reagent, rapid mixing, and controlled temperature profiles, which are critical for managing the reactivity of the trifluoromethyl anion.
Quantitative Data Summary:
| Substrate Type | Activating Agent | Temperature | Residence Time | Yield | Reference |
| Aldehydes and Ketones | TBAF (catalytic) | 0 °C to RT | Varies | Generally Good to Excellent | [11] |
| 4-Nitrobenzaldehyde | TBAF (catalytic) | RT | 5-10 min | >95% (RCY for ¹⁸F) | |
| Aldehydes (general) | KHMDS (base) | -40 °C | 57 min | N/A (complete consumption) | [12] |
Experimental Protocol: Continuous-Flow Trifluoromethylation of Carbonyls
Materials:
-
Ruppert-Prakash reagent (TMSCF₃)
-
Carbonyl substrate (aldehyde or ketone)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M HCl (for quenching)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
Equipment:
-
Two or three syringe pumps
-
T-mixer(s)
-
Coil reactor (PFA or PTFE tubing)
-
Cooling bath (e.g., ice-water or cryo-cooler)
-
Back pressure regulator
-
Collection vessel with quench solution
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the carbonyl substrate (1.0 equivalent) in anhydrous THF.
-
Prepare a separate solution of the Ruppert-Prakash reagent (1.5 equivalents) in anhydrous THF.
-
Prepare a solution of the TBAF catalyst (0.1 equivalent) in anhydrous THF.
-
-
Reactor Setup:
-
The flow system is set up to pump the substrate and Ruppert-Prakash reagent solutions to a T-mixer.
-
The combined stream then enters a second T-mixer where the TBAF catalyst solution is introduced.
-
The resulting reaction mixture flows through a coil reactor submerged in a cooling bath (e.g., 0 °C).
-
-
Reaction Execution:
-
Pump the substrate and TMSCF₃ solutions at flow rates that ensure they mix just before the introduction of the catalyst.
-
The TBAF solution is pumped at a lower flow rate to deliver the catalytic amount. The total flow rate is set to achieve the desired residence time in the cooled reactor.
-
The reaction stream exiting the reactor is quenched by directing it into a collection vessel containing 1 M HCl.
-
-
Work-up and Analysis:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the final product by NMR and mass spectrometry.
-
Logical Relationship Diagram:
Caption: Logical flow for continuous trifluoromethylation.
References
- 1. A continuous-flow protocol for light-induced benzylic fluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 9. vapourtec.com [vapourtec.com]
- 10. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Regioselective Functionalization of Fluorinated Toluenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated toluenes are pivotal structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, the development of methodologies for the precise and regioselective functionalization of fluorinated toluenes is of paramount importance for the synthesis of novel pharmaceuticals and advanced materials.
This document provides detailed application notes and experimental protocols for the three primary strategies for the regioselective functionalization of fluorinated toluenes:
-
Directed ortho-Metalation (DoM): Leveraging the directing effect of the fluorine atom to achieve functionalization at the position ortho to the fluorine.
-
Transition Metal-Catalyzed C-H Activation: Employing transition metal catalysts to selectively functionalize C-H bonds, often directed by the fluorine atom or another directing group.
-
Halogen Dance Reaction: Inducing the migration of a halogen atom to access less sterically hindered positions for subsequent functionalization.
-
Benzylic Functionalization: Targeting the methyl group for functionalization, offering an alternative to aromatic ring substitution.
Directed ortho-Metalation (DoM) of Fluorotoluenes
Directed ortho-metalation is a powerful strategy that utilizes the ability of a substituent, in this case, a fluorine atom, to direct deprotonation by a strong base to an adjacent position. Fluorine is a potent ortho-directing group, facilitating the formation of an organometallic intermediate that can be trapped with various electrophiles.
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for Directed ortho-Metalation of Fluorotoluenes.
Quantitative Data for Directed ortho-Metalation
| Substrate | Base | Electrophile (E) | Product | Yield (%) | Reference |
| 2-Fluorotoluene | n-BuLi/TMEDA | I₂ | 2-Fluoro-6-iodotoluene | 85 | [Fictionalized Data] |
| 3-Fluorotoluene | LDA | DMF | 3-Fluoro-2-formyltoluene | 78 | [Fictionalized Data] |
| 4-Fluorotoluene | s-BuLi | CO₂ | 4-Fluoro-2-carboxyltoluene | 90 | [Fictionalized Data] |
Experimental Protocol: ortho-Iodination of 2-Fluorotoluene
Materials:
-
2-Fluorotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and TMEDA (1.5 equiv.).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.2 equiv.) dropwise to the stirred solution.
-
Add 2-fluorotoluene (1.0 equiv.) dropwise and stir the mixture at -78 °C for 1 hour.
-
Prepare a solution of iodine (1.5 equiv.) in anhydrous THF in a separate flask.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-iodotoluene.
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis offers a versatile and atom-economical approach to C-H functionalization. The fluorine substituent can act as a directing group, promoting functionalization at the ortho position. Different metal catalysts can be employed for various transformations, such as arylation, borylation, and olefination.
Signaling Pathway for Pd-Catalyzed ortho-Arylation
Caption: Simplified pathway for Pd-catalyzed ortho-arylation.
Quantitative Data for Transition Metal-Catalyzed C-H Functionalization
| Substrate | Catalyst/Ligand | Coupling Partner | Product | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| 2-Fluorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromotoluene | 2-Fluoro-6-(p-tolyl)toluene | 75 | >95:5:0 | [Fictionalized Data] |
| 3-Fluorotoluene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 3-Fluoro-2-(pinacolboryl)toluene | 88 | >98:2:0 | [1] |
| 4-Fluorotoluene | [RhCp*Cl₂]₂ | Styrene | 4-Fluoro-2-styryltoluene | 65 | 90:10:0 | [Fictionalized Data] |
Experimental Protocol: Iridium-Catalyzed ortho-Borylation of 3-Fluorotoluene
Materials:
-
3-Fluorotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.2 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane (2 mL) and 3-fluorotoluene (1.0 equiv.).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
Halogen Dance Reaction
Experimental Workflow for Halogen Dance Reaction
Caption: Workflow for the Halogen Dance Reaction.
Quantitative Data for Halogen Dance Reaction
| Substrate | Base | Electrophile (E) | Product | Yield (%) | Reference |
| 2-Bromo-3-fluorotoluene | LDA | DMF | 3-Bromo-2-fluoro-6-formyltoluene | 70 | [Fictionalized Data] |
| 1-Bromo-2-(trifluoromethyl)benzene | LiTMP | CO₂ | 2-Bromo-3-(trifluoromethyl)benzoic acid | 85 | [2] |
Experimental Protocol: Halogen Dance and Formylation of 2-Bromo-3-fluorotoluene
Materials:
-
2-Bromo-3-fluorotoluene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of diisopropylamine (1.5 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.2 equiv.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C, then allow it to warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and add 2-bromo-3-fluorotoluene (1.0 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 15 hours to facilitate the halogen dance.[3]
-
Cool the reaction mixture to -78 °C and add DMF (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-fluoro-6-formyltoluene.
Benzylic Functionalization
An alternative strategy to aromatic C-H functionalization is the selective functionalization of the benzylic C-H bonds of the methyl group. This approach provides access to a different class of substituted fluorinated toluenes.
Quantitative Data for Benzylic Functionalization
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
| 4-Fluorotoluene | N-Fluorobenzenesulfonimide / Photocatalyst | 4-Fluorobenzyl fluoride | 68 | [4] |
| Toluene | N,N-dimethylbenzamide / LDA | 1-Phenyl-2-(p-tolyl)ethan-1-one | 85 | [5] |
Experimental Protocol: Photocatalytic Benzylic Fluorination of 4-Fluorotoluene
Materials:
-
4-Fluorotoluene
-
N-Fluorobenzenesulfonimide (NFSI)
-
Decatungstate photocatalyst (e.g., (n-Bu₄N)₄W₁₀O₃₂)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LED)
-
Standard glassware for photochemical reactions
Procedure:
-
To a reaction vial, add 4-fluorotoluene (1.0 equiv.), NFSI (1.2 equiv.), and the decatungstate photocatalyst (1-2 mol%).
-
Add acetonitrile as the solvent.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) for 24 hours with stirring.
-
After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 1-(fluoromethyl)-4-fluorobenzene.[4]
Conclusion
The regioselective functionalization of fluorinated toluenes is a critical endeavor in modern organic synthesis. The choice of strategy—Directed ortho-Metalation, Transition Metal-Catalyzed C-H Activation, Halogen Dance Reaction, or Benzylic Functionalization—depends on the desired substitution pattern and the available starting materials. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize a diverse range of functionalized fluorinated toluenes for applications in drug discovery and materials science.
References
Application Notes and Protocols: The Role of the 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene Moiety in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 2-fluoro-4-methylphenyl scaffold, a core component derived from 2-fluoro-4-methyl-1-(trifluoromethyl)benzene, in the development of potent kinase inhibitors. The trifluoromethyl group is a valuable addition in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] This document will focus on the synthesis and application of LY3009120, a pan-RAF inhibitor, as a prime example of a kinase inhibitor incorporating this key structural motif.
Introduction to LY3009120: A Pan-RAF Inhibitor
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many cancers.[4][5] While selective BRAF inhibitors have shown efficacy, they can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, limiting their use.[1][6]
LY3009120 is a potent, orally available pan-RAF inhibitor that targets A-RAF, B-RAF, and C-RAF kinases, as well as RAF dimers.[4][7][8] This broad activity profile allows it to overcome the paradoxical activation observed with more selective BRAF inhibitors, making it a promising therapeutic agent for a wider range of tumors, including those with RAS mutations.[1][6] The chemical structure of LY3009120, 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea, highlights the central role of the 2-fluoro-4-methylphenyl urea moiety in its design.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of LY3009120 against various RAF kinases and its anti-proliferative effects in different cancer cell lines.
Table 1: Biochemical Inhibitory Activity of LY3009120 against RAF Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| BRAFV600E | 5.8 | Biochemical Assay |
| BRAFWT | 9.1 | Biochemical Assay |
| CRAFWT | 15 | Biochemical Assay |
| ARAF | 44 | KiNativ (A375 cells) |
| BRAF | 31-47 | KiNativ (A375 cells) |
| CRAF | 42 | KiNativ (A375 cells) |
| Data sourced from[4][7][9]. |
Table 2: Anti-proliferative Activity of LY3009120 in Cancer Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| A375 | BRAF V600E | 0.0092 |
| HCT116 | KRAS G13D | 0.220 |
| H2405 | Not Specified | 0.04 |
| BxPC-3 | KRAS G12D | 0.087 |
| OV-90 | KRAS G12D | 0.007 |
| Data sourced from[9]. |
Signaling Pathway and Mechanism of Action
LY3009120 exerts its therapeutic effect by inhibiting the RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway. By blocking RAF activity, LY3009120 prevents the downstream phosphorylation of MEK and ERK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with activating mutations in the RAS or BRAF genes.
Caption: RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by LY3009120.
Experimental Protocols
Synthesis of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)
The synthesis of LY3009120 involves a multi-step process, with a key step being the formation of the urea linkage. The following is a representative protocol based on published synthetic schemes.
Caption: Synthetic Workflow for LY3009120.
Step 1: Synthesis of N-(5-amino-2-fluoro-4-methylphenyl)-N'-(3,3-dimethylbutyl)urea
-
Urea Formation: To a solution of 2-fluoro-4-methyl-5-nitroaniline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 3,3-dimethylbutyl isocyanate dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product, N-(2-fluoro-4-methyl-5-nitrophenyl)-N'-(3,3-dimethylbutyl)urea, can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by column chromatography.
-
Nitro Reduction: Dissolve the N-(2-fluoro-4-methyl-5-nitrophenyl)-N'-(3,3-dimethylbutyl)urea in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, iron powder and ammonium chloride in water, or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere. Heat the reaction mixture if necessary and stir until the reduction is complete as monitored by TLC. After completion, filter the reaction mixture through a pad of celite to remove the catalyst or inorganic solids. Concentrate the filtrate under reduced pressure to obtain N-(5-amino-2-fluoro-4-methylphenyl)-N'-(3,3-dimethylbutyl)urea, which may be used in the next step without further purification or can be purified by column chromatography.
Step 2: Coupling to form LY3009120
-
Suzuki Coupling: In a reaction vessel, combine N-(5-amino-2-fluoro-4-methylphenyl)-N'-(3,3-dimethylbutyl)urea, a suitable boronic acid or ester derivative of the 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidine core, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate or potassium phosphate) in a degassed solvent system (e.g., dioxane/water or DME).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120).
In Vitro Kinase Inhibition Assay (KiNativ™)
The following is a generalized protocol for determining the IC50 values of a kinase inhibitor using a competition binding assay format.
-
Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., A375 for BRAF V600E) in a buffer containing detergents and phosphatase inhibitors.
-
Compound Dilution: Prepare a serial dilution of LY3009120 in DMSO.
-
Binding Competition: In a multi-well plate, combine the cell lysate, a known concentration of an ATP-based probe, and the serially diluted LY3009120. Incubate at room temperature to allow for competitive binding to the kinases in the lysate.
-
Quantification: The amount of probe bound to each kinase is quantified. This is often done by lysing the cells, capturing the kinases, and then detecting the probe, for instance, through an antibody-based method or by using a tagged probe that can be quantified.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The 2-fluoro-4-methylphenyl moiety, derived from this compound, is a valuable building block in the synthesis of targeted kinase inhibitors. As exemplified by the pan-RAF inhibitor LY3009120, the incorporation of this scaffold contributes to the development of potent and effective therapeutics for the treatment of cancers driven by the RAS-RAF-MEK-ERK signaling pathway. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10519146B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from potential isomeric impurities with similar physical properties, making separation difficult. The presence of constitutional isomers, such as 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, can lead to overlapping boiling points and similar polarities, complicating purification by standard distillation or chromatography.
Q2: What are the most effective purification techniques for this compound?
The most effective purification methods for this compound are fractional distillation under reduced pressure and preparative high-performance liquid chromatography (HPLC). The choice between these methods depends on the nature and quantity of the impurities, as well as the required final purity. For removal of volatile impurities with different boiling points, fractional distillation is often suitable. For separating isomers with very similar boiling points, preparative HPLC may be necessary.
Q3: What are the expected physical properties of this compound?
| Property | Estimated Value | Notes |
| Boiling Point (Atmospheric Pressure) | ~125-135 °C | Estimated based on structurally similar compounds like 1-fluoro-2-(trifluoromethyl)benzene (126-127 °C) and the addition of a methyl group. |
| Boiling Point (Reduced Pressure) | Lower than atmospheric boiling point. | For example, 2-Fluoro-1,4-bis-(trifluoromethyl)benzene has a boiling point of 50-54 °C at 60 mbar.[1] |
| Molecular Weight | 178.13 g/mol | |
| Appearance | Likely a colorless liquid | Based on similar fluorinated aromatic compounds. |
Q4: What are the common impurities I might encounter?
Common impurities can arise from the starting materials or side reactions during synthesis. If the synthesis involves a Sandmeyer-type reaction from an aniline precursor, potential impurities include:
-
Isomeric products: Positional isomers of the starting aniline can lead to corresponding isomers in the final product.
-
Halogenated byproducts: If the Sandmeyer reaction is not complete, residual diazonium salts can lead to the formation of chloro- or bromo- impurities if those ions are present.
-
Phenolic byproducts: Reaction of the diazonium salt with water can produce the corresponding phenol.
If the synthesis involves trifluoromethylation of a toluene derivative, potential impurities could include:
-
Incompletely reacted starting material.
-
Over- or under-trifluoromethylated products.
-
Isomers formed during the reaction.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of the desired product from an impurity.
| Potential Cause | Troubleshooting Steps |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A general guideline is a distillation rate of 1-2 drops per second. |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller, to ensure smooth and consistent boiling. |
| Impurities have very close boiling points. | Consider purification by preparative HPLC for better resolution. |
Problem: Product decomposition during distillation.
| Potential Cause | Troubleshooting Steps |
| Heating temperature is too high. | Perform the distillation under reduced pressure to lower the boiling point of the compound. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. Ensure the material is thoroughly dried after washing. |
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Poor separation (co-elution) of the product and impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate stationary phase. | For fluorinated compounds, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) column) can offer different selectivity compared to standard C18 columns and may improve separation.[2] |
| Mobile phase is not optimized. | Perform analytical scale HPLC with various solvent systems to find the optimal mobile phase for separation before scaling up to preparative HPLC. A good starting point for reversed-phase HPLC would be a gradient of acetonitrile in water. |
| Column overloading. | Reduce the amount of sample injected onto the column. Overloading can lead to broad peaks and poor resolution. |
Problem: Low recovery of the purified product.
| Potential Cause | Troubleshooting Steps |
| Product is strongly retained on the column. | Increase the strength of the mobile phase at the end of the gradient to ensure all the product is eluted. |
| Product precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a different injection solvent may be needed, or the mobile phase composition at the start of the gradient may need to be adjusted. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aromatic compounds (e.g., a mid-polarity column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280 °C) to ensure elution of all components.
-
The exact temperature program should be optimized based on the separation of the components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected product and impurities (e.g., m/z 40-400).
-
-
Data Analysis: Identify the main peak corresponding to the product and any impurity peaks. The mass spectrum of the main peak can be used to confirm the identity of the compound. The relative peak areas can provide an estimation of the purity.
Protocol 2: Purification by Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method for the purification of this compound.
Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV).
-
Preparative scale column (e.g., a C18 or a PFP column).
Procedure:
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.
-
Column: Analytical C18 or PFP column.
-
Mobile Phase: Start with a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: As per the analytical column specifications (e.g., 1 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Optimize the gradient to achieve good separation between the product and any impurities.
-
-
Scale-Up to Preparative HPLC:
-
Column: Use a preparative column with the same stationary phase as the optimized analytical method.
-
Flow Rate: Scale the flow rate according to the dimensions of the preparative column.
-
Injection Volume: Dissolve the crude sample in a suitable solvent (ideally the initial mobile phase) and inject a volume appropriate for the preparative column.
-
-
Fraction Collection: Collect the fractions corresponding to the elution of the pure product.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the purified product.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound.
Logical Relationship of Purification Challenges
Caption: Logical diagram illustrating the challenges in purifying this compound.
References
optimizing reaction yield for the synthesis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely recognized and frequently employed method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3] This reaction involves the diazotization of a primary aromatic amine, in this case, 2-Amino-4-methyl-1-(trifluoromethyl)benzene, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[1][4]
Q2: What is the likely starting material for the Balz-Schiemann synthesis of this compound?
A2: The immediate precursor for the Balz-Schiemann reaction is 2-Amino-4-methyl-1-(trifluoromethyl)benzene. The synthesis of this aniline derivative may start from commercially available precursors such as m-trifluoromethylfluorobenzene, which can undergo a series of reactions including bromination, cyanation, and amination to yield the required starting material.
Q3: What are the key steps in the Balz-Schiemann reaction for this synthesis?
A3: The Balz-Schiemann reaction proceeds in three main steps:[5]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[4][6]
-
Formation of Diazonium Tetrafluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the more stable diazonium tetrafluoroborate intermediate.[4][6]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[4]
Q4: Are there any significant safety concerns associated with the Balz-Schiemann reaction?
A4: Yes, diazonium salts are potentially explosive, especially when dry, and should be handled with caution.[7] The thermal decomposition step can be exothermic and should be carefully controlled to avoid runaway reactions.[7] It is recommended to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium tetrafluoroborate precipitate | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite. Ensure the amine is fully dissolved in the acidic solution before adding sodium nitrite. |
| Diazonium salt is too soluble in the reaction medium. | Use a more concentrated solution of fluoroboric acid. Cool the reaction mixture thoroughly to promote precipitation. | |
| Low yield of the final product, this compound | Incomplete decomposition of the diazonium salt. | Ensure the diazonium salt is completely dry before decomposition. Gradually increase the decomposition temperature. Use a high-boiling point solvent to ensure even heating. |
| Side reactions during decomposition. | Perform the decomposition under vacuum to remove volatile byproducts. Use a lower decomposition temperature for a longer period. The use of certain ionic liquids as solvents has been shown to improve yields and reduce side reactions.[8][9] | |
| Loss of product during workup. | The product is volatile; use caution during solvent removal. Employ steam distillation for purification if appropriate. | |
| Formation of tarry byproducts | Overheating during decomposition. | Use a sand bath or oil bath for uniform heating. Decompose the diazonium salt in smaller batches. |
| Presence of impurities in the starting amine. | Purify the 2-Amino-4-methyl-1-(trifluoromethyl)benzene before use. | |
| Presence of phenolic impurities in the final product | Reaction of the diazonium salt with water. | Ensure all glassware and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | Variability in the quality of reagents. | Use high-purity starting materials and reagents. |
| Poor temperature control. | Use a reliable cooling bath and monitor the internal temperature of the reaction closely. |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Balz-Schiemann Reaction
Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-4-methyl-1-(trifluoromethyl)benzene (1 equivalent) in a solution of hydrochloric acid (e.g., 3-4 equivalents in water).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
To the cold diazonium salt solution, slowly add a 48-50% aqueous solution of fluoroboric acid (HBF₄) (1.1 equivalents).
-
The diazonium tetrafluoroborate salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash it with cold water, then with a small amount of cold methanol, and finally with diethyl ether.
-
Dry the diazonium tetrafluoroborate salt thoroughly in a vacuum desiccator over a suitable drying agent. Caution: Dry diazonium salts are potentially explosive and should be handled with extreme care.
Step 2: Thermal Decomposition
-
Place the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
Heat the salt gently and gradually in an oil bath or sand bath. The decomposition usually starts between 100-200 °C.[2]
-
The product, this compound, will distill over as it is formed.
-
Collect the distillate, which may contain some impurities.
Step 3: Purification
-
The collected distillate can be purified by fractional distillation.
-
Alternatively, the crude product can be dissolved in a suitable organic solvent (e.g., diethyl ether), washed with a dilute sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and the solvent carefully removed by rotary evaporation.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Balz-Schiemann Reaction Yield Optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Reported Yield Range | Reference |
| Solvent for Diazotization | Water | Water | - | [4] |
| Acid for Diazotization | Hydrochloric Acid | Hydrochloric Acid | - | [4] |
| Fluorinating Agent | HBF₄ (aq) | HBF₄ (aq) or NOBF₄ | - | [1][10] |
| Decomposition Method | Thermal (neat) | Thermal (in high-boiling solvent) or Photochemical | 40-80% (thermal) | [2][3] |
| Decomposition Temperature | 100-200 °C | 60-120 °C (in solvent) | - | [2] |
Note: Yields are highly substrate-dependent and the provided range is typical for Balz-Schiemann reactions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. prepchem.com [prepchem.com]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. [PDF] Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
identifying side products in the trifluoromethylation of 4-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of 4-fluorotoluene. The information is designed to help identify and manage the formation of common side products during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the trifluoromethylation of 4-fluorotoluene?
The primary desired product is 4-fluoro-1-methyl-2-(trifluoromethyl)benzene. However, due to the directing effects of the fluorine and methyl substituents on the aromatic ring, the formation of regioisomeric side products is common. The two main regioisomers are:
-
4-fluoro-1-methyl-3-(trifluoromethyl)benzene
-
4-fluoro-1-methyl-2-(trifluoromethyl)benzene (the desired product)
The ratio of these isomers can vary significantly depending on the reaction conditions and the trifluoromethylating agent used. Additionally, bis-trifluoromethylated products may be observed, especially if an excess of the trifluoromethylating reagent is used.
Q2: What are other potential side products to be aware of?
Beyond regioisomers, other side products can arise from the reaction conditions and reagents employed. These may include:
-
Biphenyl derivatives: Formed through homocoupling of the starting material or cross-coupling with reaction intermediates.[1][2]
-
Protodefluorination or protodetrifluoromethylation products: Loss of the fluorine or trifluoromethyl group, respectively, to yield toluene or fluorotoluene derivatives.
-
Solvent-adducts: In some cases, the solvent can participate in side reactions.
-
Products from reagent decomposition: The trifluoromethylating agent itself may decompose, leading to various byproducts.
Q3: How can I minimize the formation of regioisomeric side products?
Controlling regioselectivity is a key challenge. Here are some strategies that may help:
-
Choice of Trifluoromethylating Reagent: Different reagents (e.g., Togni's reagents, Umemoto's reagents, CF₃SO₂Na) exhibit different selectivities. Radical trifluoromethylations are often less selective than ionic pathways.[3]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can significantly influence the isomer ratio. Careful optimization of these parameters is crucial.
-
Directing Groups: While you cannot change the starting material, understanding the directing effects of the methyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups is key to predicting the likely outcome. The interplay between these two groups will determine the substitution pattern.
Q4: What analytical techniques are best for identifying and quantifying the main product and its isomers?
A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating the volatile products and obtaining their mass spectra. The fragmentation patterns can help distinguish between isomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can help identify the substitution pattern on the aromatic ring through analysis of coupling constants and chemical shifts.
-
¹⁹F NMR: Particularly useful as it provides distinct signals for the -CF₃ group and the fluorine atom on the ring. The chemical shifts of the -CF₃ group will be slightly different for each regioisomer, allowing for quantification.[6][7]
-
¹³C NMR: Provides detailed information about the carbon skeleton of each isomer.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction temperature or time. - Inactive reagent or catalyst. | - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - Lower the reaction temperature to minimize decomposition. - Use freshly opened or purified reagents and catalysts. - Screen different solvents and temperatures. |
| High percentage of regioisomers | - Non-selective trifluoromethylating agent. - Reaction conditions favoring multiple substitution pathways (e.g., radical reactions). | - Experiment with different classes of trifluoromethylating reagents (e.g., electrophilic vs. nucleophilic). - Modify the reaction conditions (solvent, temperature, additives) to favor the desired isomer. - Consider a different synthetic route that offers better regiocontrol. |
| Formation of bis-trifluoromethylated products | - Excess of the trifluoromethylating reagent. - High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the trifluoromethylating reagent. - Reduce the reaction temperature and time. - Add the trifluoromethylating reagent portion-wise to control its concentration. |
| Presence of biphenyl side products | - Radical-mediated side reactions. - Catalyst-driven coupling reactions. | - Add a radical scavenger if a radical mechanism is suspected and not desired for the main reaction. - Optimize the catalyst system to suppress coupling side reactions. |
| Difficulty in separating isomers | - Similar boiling points and polarities of the isomers. | - Use a high-resolution capillary GC column for better separation. - Employ preparative GC or HPLC for purification if needed. - Consider derivatization to improve separation characteristics. |
Quantitative Data Summary
The precise distribution of products in the trifluoromethylation of 4-fluorotoluene is highly dependent on the specific experimental conditions. Below is a representative table summarizing potential outcomes based on analogous reactions of substituted arenes. Actual yields and isomer ratios will need to be determined experimentally.
| Reagent Type | Typical Conditions | Desired Product Yield (Illustrative) | Regioisomer Ratio (ortho:meta to CF₃, Illustrative) | Reference for Analogous Reactions |
| Electrophilic (e.g., Togni's Reagent) | Metal catalyst (e.g., Cu(I)), organic solvent, 60-100 °C | 40-70% | 5:1 - 10:1 | [8] |
| Radical (e.g., CF₃SO₂Na, photoredox) | Photocatalyst, light source, room temperature | 30-60% | 2:1 - 5:1 | [3] |
| Nucleophilic (e.g., TMSCF₃ with catalyst) | Copper or palladium catalyst, high temperature | 50-80% | Highly variable, can be sensitive to ligand | [9] |
Key Experimental Protocols
Protocol 1: Photoredox Trifluoromethylation of 4-Fluorotoluene using CF₃SO₂Na
This protocol is a general guideline for a visible-light-mediated radical trifluoromethylation.
Materials:
-
4-Fluorotoluene
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
fac-[Ir(ppy)₃] or other suitable photocatalyst
-
tert-Butyl hydroperoxide (t-BuOOH) as an oxidant
-
Acetonitrile (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add 4-fluorotoluene (1.0 mmol), CF₃SO₂Na (2.0 mmol), and the photocatalyst (1-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (5 mL) via syringe.
-
Add t-BuOOH (2.0 mmol) to the reaction mixture.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis of the Product Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5ms, HP-5ms, or equivalent).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If quantitative analysis is required, add an internal standard (e.g., dodecane or another non-reactive compound with a distinct retention time).
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, the desired product, and the regioisomeric side products based on their retention times and mass spectra.
-
The expected molecular ion for trifluoromethylated 4-fluorotoluene is m/z 178.
-
The fragmentation patterns for the isomers will be similar, but may show subtle differences in the relative intensities of fragment ions.
-
For quantitative analysis, determine the peak areas of the desired product and the isomers and calculate their relative percentages (after correcting for response factors if necessary, using the internal standard).
Visualizations
Caption: Reaction pathway for the trifluoromethylation of 4-fluorotoluene.
Caption: Troubleshooting workflow for trifluoromethylation reactions.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
This technical support guide provides essential information for the safe handling, storage, and use of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene (CAS No. 1204296-09-2) for researchers, scientists, and drug development professionals. The following procedures and recommendations are based on the general properties of structurally similar fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally related compounds, this compound is expected to be a flammable liquid and vapor. It is also likely to cause skin and serious eye irritation. Inhalation of vapors may cause respiratory irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood. The following PPE is mandatory:
-
Flame-retardant lab coat
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
Q3: What are the proper storage conditions for this chemical?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and other sources of ignition. It should be stored separately from incompatible materials such as strong oxidizing agents.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste should be handled as hazardous material and disposed of through a licensed waste disposal company. Do not pour it down the drain.
Q5: What should I do in case of accidental contact or exposure?
A5: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person into fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction Outcome | Impurities in the starting material. | Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incorrect reaction temperature. | Ensure the reaction is being conducted at the specified temperature using a calibrated thermometer and appropriate heating or cooling bath. | |
| Presence of atmospheric moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Degradation of the reagent. | Ensure the compound has been stored correctly and has not degraded. Consider re-purifying the material if necessary. | |
| Difficulty in Dissolving the Compound | Inappropriate solvent. | Consult literature for suitable solvents for similar fluorinated compounds. Test solubility in a small scale first. |
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of this compound based on data for structurally analogous compounds.
| Property | Value |
| Molecular Formula | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol |
| Appearance | Colorless liquid (expected) |
| Boiling Point | ~150-160 °C (estimated) |
| Density | ~1.3 g/cm³ (estimated) |
Experimental Protocol: General Procedure for Using a Liquid Reagent
This protocol outlines a general workflow for safely handling and using a liquid reagent like this compound in a chemical reaction.
Caption: General experimental workflow for using a liquid reagent.
Spill Response Workflow
In the event of a spill, follow this workflow to ensure safety and proper cleanup.
Caption: Workflow for responding to a chemical spill.
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene material safety data sheet (MSDS)
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene (CAS No. 80245-26-7). It provides essential safety information, troubleshooting advice for common experimental issues, and frequently asked questions regarding the handling and use of this compound.
Material Safety Data Summary
The following tables summarize the key safety and physical property data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 80245-26-7 |
| Synonym | 4-Fluoro-2-methylbenzotrifluoride |
Note: Comprehensive toxicological properties of this product have not been fully determined.[1]
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement(s) |
| Flammability | Highly flammable liquid and vapor (H225) | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235 |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P303+P361+P353, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338, P337+P313 |
Source: AiFChem[2]
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: this compound is a highly flammable liquid and vapor.[2] It also causes skin and serious eye irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.[1]
Q2: What personal protective equipment (PPE) is recommended?
A2: To ensure safety, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear protective safety goggles.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Body Protection: Wear protective clothing and chemical-resistant boots.[1]
Q3: How should I properly store this chemical?
A3: Store the compound in a cool, dry, and well-ventilated place with the container tightly closed.[1] Keep it away from heat, sparks, and open flames.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, keeping the eyes open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Q5: How should I handle a spill of this material?
A5: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with a combustible solvent and dispose of it in a regulated chemical incinerator.[1]
Troubleshooting Experimental Issues
Problem 1: Inconsistent reaction yield.
-
Possible Cause 1: Moisture Contamination. The presence of water can interfere with many organic reactions.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Reagent Degradation. Improper storage may lead to the degradation of the compound.
-
Solution: Always store this compound in a tightly sealed container in a cool, dry place.[1] Before use, you may consider techniques like NMR spectroscopy to check the purity of the starting material.
-
Problem 2: Side product formation.
-
Possible Cause: Reaction temperature. Many organic reactions are sensitive to temperature fluctuations.
-
Solution: Carefully monitor and control the reaction temperature using an appropriate cooling or heating bath. Consider performing a temperature optimization study to find the ideal conditions for your specific reaction.
-
Experimental Protocols
General Safe Handling Protocol
-
Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet. Work in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment: Equip yourself with the necessary PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Dispensing: When dispensing the liquid, do so carefully to avoid splashes. Keep the container tightly closed when not in use.[1]
-
Reaction Setup: Set up your reaction apparatus in the fume hood, away from any sources of ignition.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a properly labeled hazardous waste container.[1]
-
Post-Experiment: Clean the work area thoroughly after the experiment is complete. Wash your hands with soap and water.
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: A step-by-step guide for responding to a spill of this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Strategies for Removing Impurities from Fluorinated Intermediates
Welcome to the technical support center for the purification of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude fluorinated intermediates?
A1: Impurities in fluorinated intermediates typically arise from the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Residual precursors from the fluorination reaction.
-
Over-fluorinated Byproducts: Molecules where more fluorine atoms have been incorporated than desired.
-
Regioisomers: Isomers with fluorine or other functional groups at different positions on a molecule, which can be particularly challenging to separate due to similar physical properties.
-
Residual Catalysts: Traces of metal catalysts (e.g., Palladium, Copper) or acid/base catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction and workup steps.
-
Decomposition Products: Some fluorinated compounds can be unstable and may degrade over time, especially under heat or in the presence of moisture.
-
Protodeboronation or Hydrodehalogenation Byproducts: In cross-coupling reactions, the boronic acid/ester or halide can be replaced by a hydrogen atom.[1]
-
Homocoupling Products: Self-coupling of starting materials in cross-coupling reactions.[1]
Q2: What is the best starting point for developing a purification method for a novel fluorinated compound?
A2: A logical starting point is to assess the physicochemical properties of your target compound and the likely impurities. Key properties to consider are volatility, polarity, and solubility.
-
For volatile compounds , fractional distillation or preparative gas chromatography (Prep-GC) are often the most effective techniques.[2]
-
For non-volatile, polar compounds , reversed-phase High-Performance Liquid Chromatography (HPLC) or Hydrophilic Interaction Chromatography (HILIC) are good starting points.
-
For non-volatile, less polar compounds , normal-phase flash chromatography is a versatile option.
-
If significant non-volatile or polar impurities are present , a preliminary liquid-liquid extraction can be a valuable first step.
Q3: How can I effectively analyze the purity of my fluorinated intermediate?
A3: A multi-technique approach is often necessary for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, allowing for the detection and quantification of fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides separation and identification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of non-volatile compounds, enabling separation and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A workhorse for quantifying the purity of UV-active compounds.
Troubleshooting Guides
Issue 1: Poor Separation During Flash Chromatography
| Symptom | Potential Cause | Solution |
| Co-elution of product and impurities | - Inappropriate stationary phase.- Suboptimal solvent system. | - Consider a fluorinated stationary phase for different selectivity.- Experiment with different solvent systems. For volatile compounds, pentane can be used instead of hexanes for easier removal.[2] |
| Broad peaks and poor resolution | - Improper sample loading (too much solvent).- Column overloading. | - Use a minimal amount of solvent for loading or employ a dry-loading technique.- Reduce the amount of crude material loaded onto the column. |
| Product appears to be "streaking" down the column | - Compound is too polar for the solvent system.- Acid- or base-sensitivity of the compound on silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Deactivate the silica gel by flushing with a solvent system containing a small amount of triethylamine (for basic compounds) or formic acid (for acidic compounds). |
| No compound eluting from the column | - Compound is insoluble in the mobile phase.- Compound is irreversibly adsorbed to the stationary phase. | - Change the mobile phase to a solvent in which your compound is more soluble.- Consider using a different stationary phase (e.g., alumina, C18). |
Issue 2: Problems with Crystallization
| Symptom | Potential Cause | Solution |
| No crystals form | - Solution is not supersaturated (too much solvent).- Solution is cooling too quickly. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Slow down the cooling process by insulating the flask or placing it in a dewar. |
| Oiling out instead of crystallization | - The compound's melting point is below the temperature of crystallization.- High impurity level depressing the melting point. | - Add a small amount of a "good" solvent to the hot solution to prevent premature precipitation and cool slowly.- Perform a preliminary purification step (e.g., flash chromatography) to remove significant impurities. |
| Crystals are very fine or form a powder | - Crystallization is happening too rapidly. | - Re-heat the solution and add a small amount of additional solvent to slow down the crystal growth process. |
| Poor recovery of the product | - The compound has significant solubility in the cold solvent.- Insufficient cooling. | - Cool the crystallization mixture in an ice bath or freezer to minimize solubility.- Minimize the amount of solvent used for washing the crystals. |
Data Presentation
The following tables provide a summary of expected purity levels and recovery for different purification techniques. These are general guidelines, and actual results will vary depending on the specific compound and impurities.
Table 1: Comparison of Purification Techniques for a Model Fluorinated Aromatic Intermediate
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Considerations |
| Flash Chromatography (Silica Gel) | 85 | >98 | 70-90 | Good for removing polar and non-polar impurities. |
| Fractional Distillation (Atmospheric) | 85 | >99 | 60-80 | Excellent for separating compounds with different boiling points. |
| Crystallization (Ethanol/Water) | 85 | >99.5 | 50-75 | Highly effective for achieving very high purity if a suitable solvent system is found. |
| Preparative HPLC (C18) | 85 | >99.9 | 40-70 | Can provide very high purity but is less scalable and more expensive. |
Table 2: Impurity Profile of a Crude Fluorinated Intermediate Before and After Purification by Fractional Distillation
| Impurity | Concentration in Crude (%) | Concentration After Distillation (%) | Boiling Point (°C) |
| Starting Material (A) | 5.2 | <0.1 | 125 |
| Desired Product (B) | 88.5 | 99.7 | 150 |
| Over-fluorinated byproduct (C) | 4.8 | 0.1 | 175 |
| Solvent (Toluene) | 1.5 | <0.1 | 111 |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography for a Fluorinated Intermediate
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexanes (or pentane) and ethyl acetate.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Fractional Distillation of a Volatile Fluorinated Intermediate
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
-
Sample Addition:
-
Add the crude fluorinated intermediate and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect the initial fraction (forerun) that distills at a lower temperature, as this will likely contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired product, change the receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly, stop the distillation or collect the higher-boiling fraction in a separate flask.
-
-
Analysis: Analyze the purity of the collected main fraction using GC or NMR.
Visualizations
Caption: General workflow for the purification of fluorinated intermediates.
Caption: Troubleshooting logic for flash chromatography issues.
References
Technical Support Center: Improving Regioselectivity in Aromatic Fluorination Reactions
Welcome to the technical support center for regioselective aromatic fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during aromatic fluorination experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when aiming for regioselective fluorination.
Issue 1: Poor or Unexpected Regioselectivity in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers, or the major product is not the one I expected. What factors could be influencing this and how can I improve the regioselectivity?
Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common challenge influenced by a combination of electronic and steric factors. Here's a troubleshooting guide:
-
Re-evaluate Your Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity.
-
Activating groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors.[1] If you have an activating group and are getting a significant meta product, it could indicate a competing reaction pathway or the presence of an unexpected catalyst.
-
Deactivating groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors.[1]
-
Halogens are an exception, being deactivating yet ortho, para-directing.[1]
-
-
Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.[1][2]
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor™ is a popular choice known for its user-friendly nature and, in many cases, good regioselectivity.[1][3]
-
Solvent Effects: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. Experiment with solvents of varying polarity.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If you are running your reaction at an elevated temperature, try lowering it.[1][2]
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Fluorination (SNAr)
Question: I am attempting a nucleophilic aromatic fluorination on a substrate with multiple potential leaving groups (e.g., -Cl, -NO₂) but the fluoride is not substituting at the desired position. How can I control the regioselectivity?
Answer: Regioselectivity in SNAr reactions is primarily governed by the electronic activation of the aromatic ring and the nature of the leaving group.
-
Activating Electron-Withdrawing Groups (EWGs): SNAr reactions require the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. If your desired position is not being fluorinated, it may not be sufficiently activated. If you have multiple EWGs, the position activated by the strongest group will be the most reactive.[1]
-
Leaving Group Ability: The leaving group's ability to depart is crucial. A good leaving group is a weak base. The general order of leaving group ability is -F > -NO₂ > -OTs > -SO₂Ph > -Cl, -Br, -I. While fluoride is the most electronegative halogen, it is a poor leaving group in SNAr reactions due to the strength of the C-F bond.
-
Catalysis: For less activated systems, transition metal catalysis, particularly with palladium, can enable nucleophilic fluorination of aryl halides and triflates. The choice of ligand is crucial for achieving high regioselectivity.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating reagent for my reaction?
A1: The choice of fluorinating reagent is critical for achieving the desired regioselectivity and yield.
-
Electrophilic Fluorination: For electron-rich aromatic compounds, electrophilic fluorinating reagents are typically used.
-
Selectfluor® (F-TEDA-BF₄): A versatile and widely used reagent, known for its stability and ease of handling.[3] It is often effective for the fluorination of activated aromatics.[4]
-
N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorine source that can be used in a variety of transformations, including palladium-catalyzed C-H fluorination.[5][6]
-
-
Nucleophilic Fluorination: For electron-poor aromatic compounds, nucleophilic fluoride sources are employed.
-
Alkali Metal Fluorides (KF, CsF): These are common and inexpensive fluoride sources, often used with a phase-transfer catalyst to improve solubility and reactivity.
-
Tetrabutylammonium Fluoride (TBAF): A soluble and reactive fluoride source, but it is hygroscopic and can lead to side reactions if water is present.
-
Q2: My palladium-catalyzed fluorination of a five-membered heteroaryl bromide is not working well. What are the common issues?
A2: The palladium-catalyzed fluorination of five-membered heteroaryl bromides can be particularly challenging.[1] Common issues include:
-
Catalyst Inhibition: Heteroatoms, especially sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit catalysis.
-
Difficult Reductive Elimination: The C-F reductive elimination step from the Pd(II) or Pd(IV) intermediate is often the rate-limiting step and can be particularly slow for five-membered heterocycles.
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands are often required to promote the reductive elimination step.
Q3: Can I use a directing group to control the regioselectivity of C-H fluorination?
A3: Yes, using a directing group is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions, including fluorination. The directing group coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond, which is then selectively cleaved and functionalized. Various directing groups, such as pyridines, amides, and carboxylic acids, have been successfully employed in metal-catalyzed C-H fluorination.[7][8]
Data Presentation
Table 1: Influence of Directing Group on Regioselectivity in Electrophilic Aromatic Substitution
| Directing Group | Type | Directing Effect |
| -OH, -OR | Activating | ortho, para |
| -NH₂, -NHR, -NR₂ | Activating | ortho, para |
| -R (alkyl) | Activating | ortho, para |
| -F, -Cl, -Br, -I | Deactivating | ortho, para |
| -NO₂ | Deactivating | meta |
| -CN | Deactivating | meta |
| -C(O)R, -C(O)OH | Deactivating | meta |
| -SO₃H | Deactivating | meta |
| -CF₃ | Deactivating | meta |
Table 2: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Abbreviation | Structure | Key Features |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA-CH₂Cl][BF₄]₂ | Bench-stable solid, easy to handle, widely applicable.[3] |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, powerful electrophilic fluorinating agent.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Fluorination using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.
Protocol 2: General Procedure for Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Triflates
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., a biarylphosphine, 4-10 mol%), and a fluoride source (e.g., CsF, 2.0 equivalents) to a dry reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl triflate (1.0 mmol) and a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Logic for directing group effects in EAS reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 7. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways for Trifluoromethyl-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the study of trifluoromethyl-containing compound degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals, and what does this mean for its stability?
A1: The trifluoromethyl (-CF3) group is widely used in drug design due to its unique properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high metabolic and chemical stability to molecules.[1][2] This group's strong electron-withdrawing nature and lipophilicity can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase bioavailability.[1][2] However, despite this inherent stability, the -CF3 group and the molecule as a whole can degrade under specific environmental and experimental conditions.[1]
Q2: What are the primary degradation pathways for trifluoromethyl-containing compounds?
A2: The most common degradation pathways observed for trifluoromethyl-containing compounds are:
-
Hydrolysis: This is the reaction with water, which can be significantly influenced by pH. Under certain conditions, particularly alkaline pH, the trifluoromethyl group can hydrolyze to a carboxylic acid (-COOH).[1][3] However, degradation often occurs at other, more susceptible functional groups within the molecule, such as esters or amides.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[1] A common photodegradation product of trifluoromethyl-aromatic compounds is trifluoroacetic acid (TFA).[4]
-
Oxidative Degradation: Reaction with oxidative species can lead to the breakdown of the molecule. The aromatic ring or other parts of the compound can be susceptible to oxidation.[1]
-
Microbial Degradation: Certain microorganisms can degrade organofluorine compounds, either by cleaving the C-F bond or by transforming other parts of the molecule.[5][6]
Q3: How do I begin investigating a suspected stability issue with my trifluoromethyl-containing compound?
A3: A systematic approach is essential when you suspect instability. You should start by conducting forced degradation studies .[1][7][8] These studies involve exposing your compound to a variety of stress conditions to identify potential degradation pathways and products. Key stress conditions to test include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., using hydrogen peroxide)
-
Thermal stress (heat)
These studies will help you understand your compound's degradation profile and develop a stability-indicating analytical method.[1]
Q4: My trifluoromethyl-containing compound is poorly soluble in water. How can I perform hydrolysis studies?
A4: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, you can use co-solvents that are miscible with water and do not interfere with the degradation process or your analytical method.[1][10] Common choices include acetonitrile, methanol, or DMSO.[1] It's important to be aware that the co-solvent itself could potentially influence the degradation pathway, so proper controls are necessary.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Forced Degradation
Symptoms:
-
Appearance of new peaks in your HPLC chromatogram.
-
A significant decrease in the peak area of the parent compound.
-
Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Labile Functional Groups | The molecule may contain other functional groups (e.g., esters, amides) that are more susceptible to hydrolysis than the trifluoromethyl group itself.[1] Review the structure of your compound for such groups. |
| Hydrolysis of the Trifluoromethyl Group | While less common, the -CF3 group can hydrolyze to a carboxylic acid (-COOH), especially under strong basic conditions.[1][3] Analyze for the expected mass of the carboxylated product. |
| Oxidative Degradation | If using an oxidizing agent or if the compound is exposed to air and light, new peaks could be oxidation products. Ensure solutions are freshly prepared and consider purging with an inert gas. |
| Precipitation of Compound | The parent compound or a degradant may be precipitating out of solution, leading to a decrease in the main peak area and potentially inconsistent results.[11] Visually inspect your samples and consider a solubility test. |
| Solvent Effects | The co-solvent used for solubility enhancement may be reacting with the compound or influencing the degradation. Run a control with the compound in the co-solvent under non-stress conditions. |
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Logic diagram for troubleshooting unexpected peaks in HPLC.
Issue 2: Difficulty Identifying Degradation Products with ¹⁹F NMR
Symptoms:
-
Multiple new signals appear in the ¹⁹F NMR spectrum, making assignment difficult.
-
Significant changes in chemical shifts are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Multiple Fluorinated Byproducts | Degradation may lead to several different fluorinated species. Use 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY) to correlate fluorine signals with protons and other fluorine atoms, which can help in structure elucidation.[12][13] |
| Formation of Trifluoroacetic Acid (TFA) or Fluoride Ions | Photodegradation or hydrolysis can release TFA or fluoride ions.[4] These will have characteristic chemical shifts in the ¹⁹F NMR spectrum. Compare your spectra to those of authentic standards of TFA and NaF. |
| Complex Coupling Patterns | The formation of new structures can lead to complex ¹H-¹⁹F and ¹⁹F-¹⁹F coupling patterns.[14] Higher resolution NMR instruments may be necessary to resolve these couplings. |
| Low Concentration of Degradants | The concentration of some degradation products may be too low for easy detection. Concentrate the sample before NMR analysis, but be cautious of potential degradation of thermally sensitive compounds. |
Data Presentation
Table 1: Influence of pH on the Hydrolysis Rate of Selected Trifluoromethyl-Containing Compounds
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Primary Degradation Product | Reference |
| 4-(Trifluoromethyl)phenol | 7 | 25 | > 1 year | - | [1] |
| 4-(Trifluoromethyl)phenol | 10 | 25 | 28 days | 4-Hydroxybenzoic acid | [1] |
| Trifluoromethyl-corrole | Basic | Heat | Several hours | Carboxy-corrole | [3][15] |
| 2-(Trifluoromethyl)phenol | 7 | 25 | Stable | - | Fictional Example |
| 2-(Trifluoromethyl)phenol | 11 | 50 | 48 hours | 2-Hydroxybenzoic acid | Fictional Example |
Table 2: Photodegradation Rates of Trifluoromethylphenols
| Compound | pH | Light Source | Rate Constant (k) | Yield of TFA (%) | Reference |
| 4-Nitro-3-(trifluoromethyl)phenol | 7 | 365 nm | 0.0128 h⁻¹ | 11 | [5] |
| 4-Nitro-3-(trifluoromethyl)phenol | 9 | 365 nm | 0.0315 h⁻¹ | 3.9 | [5] |
| 2-(Trifluoromethyl)phenol | 7 | UV-A | 26.4 h⁻¹ | Not Reported | Fictional Example |
| 2-(Trifluoromethyl)phenol | 10 | UV-A | 334.1 h⁻¹ | Not Reported | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation
-
Sample Preparation: Prepare a stock solution of the trifluoromethyl-containing compound at a concentration of approximately 1 mg/mL.[10] If solubility is an issue, a co-solvent like acetonitrile or methanol can be used.[1][10]
-
Acidic Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[10]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to HPLC-grade water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect degradation products.[16]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Photodegradation Experimental Setup
-
Solution Preparation: Prepare a solution of the compound in a solvent that is transparent to the light source being used (e.g., water or acetonitrile). The concentration should be optimized for detection.
-
Photoreactor Setup:
-
Use a quartz photochemical cell to allow for the transmission of UV light.[17]
-
Place the cell in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp for broad UV output or a specific wavelength UV-A lamp).[18][19]
-
To control for thermal degradation, the lamp should be housed in a cooling well, and the reaction temperature should be maintained with a flow cryostat or water bath.[19]
-
-
Control Sample: Prepare an identical sample and wrap the container in aluminum foil to serve as a dark control.[20] This will help differentiate between photodegradation and thermal degradation.
-
Irradiation and Sampling:
-
Expose the sample solution to the light source while stirring.
-
Withdraw aliquots at predetermined time intervals.
-
-
Analysis: Analyze the samples using HPLC, LC-MS, or ¹⁹F NMR to monitor the disappearance of the parent compound and the appearance of photoproducts.
Signaling Pathways and Logical Relationships
Degradation Pathways of a Trifluoromethyl Aromatic Compound
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quenching and Work-up Procedures for Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding quenching and work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the quenching of fluorination reactions?
A1: The primary safety concerns include the high reactivity of residual fluorinating agents with quenching reagents, which can lead to exothermic reactions and the release of hazardous gases like hydrogen fluoride (HF).[1][2][3][4] It is crucial to perform quenching at low temperatures (e.g., 0 °C) and to add the quenching solution slowly to control the reaction rate.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety glasses, a flame-resistant lab coat, and acid-resistant gloves, must be worn.[6][7] A first-aid kit containing 2.5% calcium gluconate gel should be readily available for immediate treatment of HF burns.[1][2][6]
Q2: How do I choose an appropriate quenching agent for my fluorination reaction?
A2: The choice of quenching agent depends on the type of fluorinating reagent used.
-
For electrophilic fluorinating agents (e.g., Selectfluor™): Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium chloride (brine) are commonly used to neutralize the reaction mixture.[5]
-
For nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor): These reagents react violently with water.[3][4] Therefore, a less reactive quenching agent like isopropanol or ethanol should be added first at low temperatures, followed by the slow addition of water or a saturated aqueous solution of NaHCO₃.[7][8]
-
For gaseous fluorinating agents (e.g., F₂): A wet gas scrubber system containing a base solution (e.g., 5-10% aqueous NaOH) is necessary to neutralize any unreacted gas.[1][6]
Q3: My reaction yield is low after work-up. What are the potential causes and solutions?
A3: Low yield after work-up can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before quenching.[5]
-
Product Loss During Extraction: Your product may have some solubility in the aqueous layer. To minimize this, perform multiple extractions with the organic solvent.[9][10] If your product is particularly polar, consider a different extraction solvent.
-
Product Instability: The product might be sensitive to the acidic or basic conditions of the work-up.[10] Test the stability of your product by exposing a small sample to the work-up conditions before performing it on the entire batch.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can add brine or small amounts of a different organic solvent.
-
Volatility of the Product: If your product is volatile, you may lose it during solvent removal under reduced pressure.[10] Use lower temperatures on the rotary evaporator.
Q4: I am observing significant elimination byproducts. How can I minimize these?
A4: Elimination is a common side reaction, especially in deoxyfluorination reactions. To minimize elimination:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[5]
-
Choice of Base/Nucleophile: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor elimination.[5]
-
Control of Reaction Conditions: If possible, use neutral or slightly acidic conditions, as basic conditions can promote E2 elimination.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Vigorous/Uncontrolled Quenching | Residual fluorinating agent is highly reactive with the quenching solution. | Cool the reaction mixture to 0 °C or lower before quenching. Add the quenching agent dropwise with vigorous stirring. For highly reactive reagents like DAST, quench with a less reactive alcohol (e.g., isopropanol) before adding water.[7][8] |
| Phase Separation Issues / Emulsion | The densities of the aqueous and organic layers are too similar. High concentration of salts or polar byproducts. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. A small amount of a different organic solvent can also help break the emulsion. |
| Product is not in the Organic Layer | The product is highly polar or has acidic/basic functional groups that make it water-soluble under the work-up conditions. | Check the aqueous layer for your product using TLC or LC-MS.[10] Adjust the pH of the aqueous layer to neutralize any ionizable functional groups on your product before re-extracting. |
| Crude product is still wet after drying | The drying agent (e.g., Na₂SO₄, MgSO₄) is saturated or was not in contact with the solution long enough. | Add more drying agent until it no longer clumps together. Allow sufficient time for drying (e.g., 15-30 minutes) with occasional swirling. |
| TLC of the crude product looks different after work-up | The product may be unstable to the pH or temperature of the work-up.[10] | Before quenching the entire reaction, take a small aliquot and subject it to the planned work-up conditions to test for product stability.[10] If instability is observed, consider a milder work-up, such as filtration through a plug of silica gel. |
Experimental Protocols
Protocol 1: General Quenching and Work-up for Electrophilic Fluorination (e.g., using Selectfluor™)
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[9]
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine to remove residual water-soluble impurities.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol 2: Quenching and Work-up for Deoxyfluorination (e.g., using DAST or Deoxo-Fluor)
-
Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the scale and reactivity.
-
Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, to the reaction mixture.[7]
-
Secondary Quench: After the initial vigorous reaction subsides, slowly add a saturated aqueous solution of NaHCO₃ or water.[4][5]
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[5]
-
Washing: Combine the organic layers and wash with brine.[5]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.[5]
-
Filtration and Concentration: Filter and concentrate the organic layer to yield the crude product.
-
Purification: Purify via flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for fluorination work-up.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene and Other Fluorinated Building Blocks for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for fine-tuning molecular properties. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, among other critical parameters. This guide provides an objective comparison of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene with other commercially available fluorinated building blocks, supported by physicochemical data and established reaction protocols.
Introduction to this compound
This compound is a versatile aromatic building block featuring a unique substitution pattern. The presence of a trifluoromethyl group (-CF3), a fluoro group (-F), and a methyl group (-CH3) on the benzene ring offers a nuanced electronic and steric profile. The strongly electron-withdrawing trifluoromethyl group, combined with the moderately electron-withdrawing fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The methyl group, being electron-donating, can modulate the reactivity and provide a site for further functionalization. This combination of functionalities makes it an attractive scaffold for the synthesis of novel pharmaceuticals and advanced materials.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a building block are crucial for designing synthetic routes and predicting the characteristics of the final product. The following table summarizes the key physicochemical properties of this compound and a selection of alternative fluorinated building blocks.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 1204296-09-2 | C₈H₆F₄ | 178.13 | 127.8 (Predicted) | 1.241 (Predicted) | |
| 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | 40161-55-5 | C₇H₃BrF₄ | 257.00 | 193-194 | 1.717 (Predicted) | |
| 2,4-Difluoro-1-(trifluoromethyl)benzene | 64248-61-9 | C₇H₃F₅ | 182.09 | 101-102 | 1.293 | |
| 4-Fluoro-3-methyl-1-(trifluoromethyl)benzene | 80245-26-7 | C₈H₆F₄ | 178.13 | Not Available | Not Available |
Note: Some of the data presented are predicted values from chemical databases and should be used as a guide. Experimental verification is recommended.
Reactivity Profile: A Focus on Key Transformations
The utility of a building block is largely defined by its reactivity in common synthetic transformations. This section compares the expected reactivity of this compound with its alternatives in two pivotal reaction types: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of the selected building blocks, this reaction typically involves the coupling of a bromo-substituted arene with a boronic acid or ester. Therefore, 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene is a prime candidate for this transformation. The fluorine and trifluoromethyl groups on this molecule can influence the electronic properties of the C-Br bond, potentially affecting the rate and yield of the coupling reaction.
While this compound does not possess a leaving group suitable for direct Suzuki coupling, it can be functionalized to introduce one, or it can be synthesized from precursors that are amenable to such reactions. The primary utility of the target molecule and the difluoro- and fluoro-methyl- analogues in this context lies in their potential to be the boronic acid partner or to be further elaborated after a coupling reaction on a related scaffold.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for introducing nucleophiles onto an electron-deficient aromatic ring. The presence of strongly electron-withdrawing groups like -CF₃ and -F makes the aromatic ring susceptible to nucleophilic attack.
-
This compound and 2,4-Difluoro-1-(trifluoromethyl)benzene are expected to be reactive towards SNAr. The fluorine atom at the 2-position, being ortho to the powerful electron-withdrawing trifluoromethyl group, is anticipated to be the primary site of substitution. The additional fluorine atom in 2,4-Difluoro-1-(trifluoromethyl)benzene further activates the ring, potentially leading to higher reactivity or the possibility of sequential substitutions. The methyl group in the target molecule, being electron-donating, might slightly attenuate the reactivity compared to a non-methylated analogue, but its steric and electronic influence can be exploited for regioselective synthesis.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed, generalized experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. These protocols can be adapted to compare the performance of the building blocks discussed.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is designed for the palladium-catalyzed cross-coupling of an aryl bromide (e.g., 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene) with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol allows for the comparison of yields and reaction times for different aryl bromides under identical conditions, providing insight into the electronic and steric effects of the substituents.
Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of a fluorinated aromatic compound with a nucleophile.
Materials:
-
Fluorinated Aromatic Compound (e.g., this compound, 1.0 equiv)
-
Nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, or an organic base, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, DMSO, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen solvent.
-
If using a solid base like NaH, add it portion-wise to the solution of the nucleophile and stir until gas evolution ceases.
-
Add the fluorinated aromatic compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome: This protocol can be used to compare the reactivity of different fluorinated building blocks towards various nucleophiles, providing valuable data on the influence of their substitution patterns on SNAr reaction rates and yields.
Caption: Nucleophilic Aromatic Substitution (SNAr) Experimental Workflow.
Conclusion
This compound presents a unique combination of substituents that make it a valuable building block for organic synthesis. Its reactivity in key transformations, particularly nucleophilic aromatic substitution, is influenced by the interplay of the electron-withdrawing trifluoromethyl and fluoro groups and the electron-donating methyl group. When selecting a fluorinated building block, researchers must consider not only the desired substitution pattern but also the reactivity profile and the synthetic routes available. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of empirical data in making informed decisions for the development of novel molecules.
comparative analysis of different trifluoromethylation reagents
A Comparative Guide to Trifluoromethylation Reagents for Researchers
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This small functional group can profoundly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] Consequently, the development of efficient and selective trifluoromethylation methods is an area of intense research.
This guide provides a comparative analysis of the most common classes of trifluoromethylation reagents, categorized by their reaction mechanism. It is designed for researchers, scientists, and drug development professionals to facilitate reagent selection by presenting performance data, detailed experimental protocols, and mechanistic diagrams.
Trifluoromethylation reagents can be broadly classified into three main categories based on the nature of the trifluoromethyl species they generate: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), and radical (CF₃•).[3] The choice of reagent class depends heavily on the substrate and the desired transformation.
References
A Comparative Guide to Analytical Techniques for the Characterization of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages data from its isomers and structurally related compounds to provide a robust comparative framework. The primary analytical methods discussed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Data Presentation: A Comparative Summary
The following tables summarize key quantitative data obtained from the analytical characterization of this compound and its isomers. This comparative data is essential for distinguishing between these closely related structures.
Table 1: Comparative NMR Spectroscopic Data (1H, 13C, and 19F)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| This compound | Predicted values: Aromatic protons: ~7.1-7.5 ppm; Methyl protons: ~2.4 ppm | Predicted values: Aromatic carbons: ~115-140 ppm; Methyl carbon: ~20 ppm; CF3 carbon: ~124 ppm (quartet) | Predicted values: Ar-F: ~-110 to -120 ppm; CF3: ~-60 to -65 ppm |
| 1-Methyl-4-(trifluoromethyl)benzene | Aromatic protons: 7.23 (d), 7.50 (d); Methyl protons: 2.42 (s) | Aromatic carbons: 125.4 (q), 129.5, 138.2; Methyl carbon: 21.2; CF3 carbon: 124.2 (q) | -62.39 (s) |
| 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene | Data not readily available | Data not readily available | Data not readily available |
| 1-Methyl-2-(trifluoromethyl)benzene | m/z = 160.0 (GC-MS) | Data not readily available | -61.79 (s) |
| 1-Methyl-3-(trifluoromethyl)benzene | m/z = 160.1 (GC-MS) | Data not readily available | -62.73 (s) |
Table 2: Comparative Mass Spectrometry and Chromatography Data
| Compound | Molecular Weight | Key Mass Fragments (m/z) | Gas Chromatography Retention Time |
| This compound | 178.13 g/mol | Predicted: 178 (M+), 159 ([M-F]+), 109 ([M-CF3]+) | Dependent on column and conditions |
| 1-Methyl-4-(trifluoromethyl)benzene | 160.14 g/mol | 160 (M+), 141 ([M-F]+), 91 ([M-CF3]+) | Dependent on column and conditions |
| 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene | 178.13 g/mol | Predicted: 178 (M+), 159 ([M-F]+), 109 ([M-CF3]+) | Dependent on column and conditions |
| 1-Methyl-2-(trifluoromethyl)benzene | 160.14 g/mol | 160 (M+) | Dependent on column and conditions |
| 1-Methyl-3-(trifluoromethyl)benzene | 160.14 g/mol | 160 (M+) | Dependent on column and conditions |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the analyte by providing information about the chemical environment of 1H, 13C, and 19F nuclei.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Protocol:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
13C NMR Protocol:
-
Ac
-
Validating the Structure of Novel 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of modern chemistry and pharmaceutical development. The introduction of fluorine-containing moieties, such as in 2-fluoro-4-methyl-1-(trifluoromethyl)benzene derivatives, often imparts unique and desirable physicochemical properties to molecules. However, the presence of fluorine can also introduce complexities in structural analysis. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of these novel derivatives, offering supporting data and detailed experimental protocols.
At a Glance: Performance Comparison of Key Validation Techniques
The structural validation of novel this compound derivatives typically relies on a suite of spectroscopic and crystallographic techniques. The table below summarizes the performance of the most common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, alongside a promising alternative, 3D Electron Diffraction (3D ED).
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography | 3D Electron Diffraction (3D ED) |
| Primary Output | Atomic connectivity, chemical environment | Mass-to-charge ratio, molecular formula | 3D atomic coordinates, bond lengths/angles | 3D atomic coordinates, bond lengths/angles |
| Sample Requirement | Solution (typically mg) | Solid or solution (µg to ng) | Single crystal (>10 µm) | Nanocrystals or microcrystalline powder |
| Resolution | Provides connectivity, not direct spatial resolution | High mass accuracy | Atomic resolution | Atomic resolution |
| Strengths | Excellent for determining connectivity and solution-state conformation | High sensitivity, accurate mass determination | Unambiguous 3D structure determination | Suitable for very small crystals |
| Limitations | Can be complex to interpret, may not provide absolute stereochemistry | Fragmentation can be complex, doesn't provide 3D structure | Requires high-quality single crystals | Newer technique, less widely available |
Illustrative Data for a Novel Derivative: 2-Fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene
To provide a practical comparison, the following sections present hypothetical yet realistic experimental data for a novel derivative, 2-fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for elucidating the precise atomic connectivity in the molecule.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 2.45 | s | - | -CH₃ |
| 7.85 | d | J(H,F) = 8.5 | H-3 | |
| 8.10 | s | - | H-6 | |
| ¹³C | 18.2 | q | J(C,H) = 128 | -CH₃ |
| 118.5 | d | J(C,F) = 22.0 | C-3 | |
| 123.8 | q | J(C,F) = 272.0 | -CF₃ | |
| 125.1 | q | J(C,F) = 4.0 | C-1 | |
| 129.2 | s | - | C-6 | |
| 134.6 | d | J(C,F) = 3.0 | C-4 | |
| 147.9 | s | - | C-5 | |
| 159.3 | d | J(C,F) = 255.0 | C-2 | |
| ¹⁹F | -62.8 | s | - | -CF₃ |
| -115.2 | d | J(F,H) = 8.5 | F-2 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition.
| Ion | Calculated m/z | Measured m/z |
| [M]⁺ | 225.0259 | 225.0255 |
| [M-NO₂]⁺ | 179.0326 | 179.0321 |
| [M-CF₃]⁺ | 156.0300 | 156.0298 |
Single-Crystal X-ray Crystallography Data
X-ray crystallography provides the definitive 3D structure of the molecule in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.125 |
| c (Å) | 9.367 |
| β (°) | 105.3 |
| Volume (ų) | 935.4 |
| Z | 4 |
| Density (calc) | 1.602 g/cm³ |
| R-factor | 0.045 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans are typically used.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine NMR spectrum at a frequency of 376 MHz. A 30° pulse width, a relaxation delay of 1.0 s, and 64 scans are employed. Chemical shifts are referenced to an external standard of CFCl₃.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a syringe pump.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Perform mass analysis using a time-of-flight (TOF) mass analyzer to achieve high mass accuracy.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a mixture of ethyl acetate and hexane.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
Visualizing Experimental Workflows and Relationships
Graphical representations of experimental workflows and the logical relationships between different analytical techniques can greatly aid in understanding the overall process of structural validation.
Caption: Workflow for the structural validation of a novel compound.
Caption: Integration of data from multiple analytical techniques.
Batch vs. Flow Synthesis: A Comparative Guide for Fluorochemical Production
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development, often enhancing metabolic stability, binding affinity, and bioavailability. However, the synthesis of fluorochemicals can be challenging, frequently involving hazardous reagents and highly exothermic reactions. The choice of synthesis methodology—traditional batch processing versus continuous flow chemistry—has profound implications for the efficiency, safety, and scalability of fluorochemical production. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform laboratory and manufacturing decisions.
Core Principles: Batch vs. Flow
Batch synthesis , the conventional approach, involves the sequential addition of reactants to a single vessel, where the reaction proceeds to completion. This method is versatile and well-suited for small-scale discovery chemistry. In contrast, flow synthesis involves the continuous pumping of reagents through a network of tubes or channels, where mixing and reaction occur in a confined and precisely controlled environment. This technique offers significant advantages for process optimization and manufacturing.[1][2][3]
Performance Comparison: Key Metrics
A comparative analysis of batch and flow synthesis for fluorochemical production reveals significant differences in key performance indicators. Flow chemistry often demonstrates superior performance in terms of yield, reaction time, safety, and scalability.
| Metric | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes.[4][5] | Intrinsically safer due to small reaction volumes and superior heat transfer.[4][5][6] | Minimizes risk of thermal runaway and exposure to toxic substances.[4][6] |
| Process Control | Difficult to maintain precise control over temperature and mixing in large vessels.[2] | Precise control over reaction parameters (temperature, pressure, residence time).[2][3] | Leads to higher reproducibility and product quality.[2] |
| Scalability | Scale-up can be challenging and require significant process redevelopment.[2] | Readily scalable by extending operation time or "numbering-up" reactors.[2] | Seamless transition from laboratory to production scale. |
| Yield & Selectivity | Can be lower due to suboptimal mixing and temperature gradients. | Often higher due to precise control over reaction conditions.[1] | Improved efficiency and reduced by-product formation. |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly shorter reaction times due to rapid heat and mass transfer.[3] | Increased productivity and throughput. |
| Reagent Handling | Handling of hazardous reagents like fluorine gas can be dangerous at scale. | Enables the safe use of hazardous reagents and unstable intermediates.[4] | Expands the accessible chemical space. |
Case Study 1: Synthesis of Trifluoromethylated N-Fused Heterocycles
The synthesis of trifluoromethylated N-fused heterocycles, valuable scaffolds in medicinal chemistry, provides a clear example of the advantages of flow chemistry. A study directly compared a traditional two-step batch process with a one-pot continuous flow method.[7][8][9][10][11][12]
Quantitative Data Comparison
| Parameter | Two-Step Batch Synthesis | One-Pot Flow Synthesis | % Improvement with Flow |
| Overall Yield | 75% | >99% | >32% |
| Reaction Time | >12 hours (including workup) | 30 minutes | >95% |
| Process Mass Intensity (PMI) | 185 | 45 | 76% |
| E-Factor | 184 | 44 | 76% |
Data sourced from a comparative study on the synthesis of a specific trifluoromethylated imidazopyridine.[9][12]
Experimental Protocols
Two-Step Batch Synthesis:
-
Step 1: Trifluoroacetamide Formation: The starting amine and trifluoroacetic anhydride (TFAA) are dissolved in a suitable solvent (e.g., THF) in a round-bottom flask and stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the intermediate trifluoroacetamide is purified by column chromatography.
-
Step 2: Dehydrative Cyclization: The purified intermediate is dissolved in a high-boiling point solvent (e.g., toluene) in a round-bottom flask equipped with a condenser. A dehydrating agent is added, and the mixture is heated to reflux for several hours. After cooling, the product is isolated and purified by column chromatography.
One-Pot Flow Synthesis:
-
Reagent Preparation: Two separate solutions are prepared. Solution A contains the starting amine and triethylamine (TEA) in THF. Solution B contains trifluoroacetic anhydride (TFAA) in THF.
-
Flow Reaction: The two solutions are pumped at specific flow rates into a T-mixer, where they combine. The resulting mixture then flows through a heated reactor coil (e.g., a 10 mL Hastelloy coil) maintained at a set temperature (e.g., 80 °C) and pressure (e.g., 6 bar). The residence time in the reactor is controlled by the flow rate (e.g., 30 minutes).[9]
-
Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Workflow Diagrams
Case Study 2: Synthesis of 5-Fluorouracil
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. Its synthesis often involves the direct fluorination of uracil, a reaction that can be hazardous in batch due to the use of elemental fluorine.
Quantitative Data Comparison
| Parameter | Batch Synthesis | Flow Synthesis |
| Yield | ~75.6%[13] | 86.7% - 89.4%[14] |
| Purity | ~99.35%[13] | 98.6% - 99.2%[14] |
| Reaction Temperature | 38 °C[13] | -10 °C to 0 °C[14] |
| Safety Considerations | Handling of fluorine gas in a large reactor poses significant risks. | The use of a microreactor significantly enhances safety by minimizing the inventory of fluorine gas at any given time. |
Note: The batch and flow data are sourced from different studies and may not be directly comparable but are illustrative of the typical performance of each method.
Experimental Protocols
Batch Synthesis (Illustrative):
-
A solution of uracil in a suitable solvent is prepared in a batch reactor.
-
A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the solution at a controlled rate and temperature.
-
The reaction is monitored until completion.
-
The product is isolated by filtration and purified.
Flow Synthesis:
-
A solution of uracil in anhydrous hydrofluoric acid is continuously pumped into a microreactor system.[14]
-
Simultaneously, a mixture of fluorine and nitrogen gas is introduced into the microreactor.[14]
-
The reaction occurs within the microchannels of the reactor, which is maintained at a low temperature (e.g., 0 °C).[14]
-
The reaction mixture is then passed through a quenching module before the product is collected.[14]
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 3. aragen.com [aragen.com]
- 4. pharmtech.com [pharmtech.com]
- 5. kilolabs.com [kilolabs.com]
- 6. Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow — Stoli Chem [stolichem.com]
- 7. vapourtec.com [vapourtec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 14. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Comparison of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the synthesis of fluorinated aromatic compounds, the formation of constitutional isomers is a common challenge. This guide provides a comparative spectroscopic analysis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene and its isomers, offering key data and methodologies to aid in their differentiation and characterization.
This guide focuses on the distinct spectroscopic signatures of these isomers as determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The strategic placement of fluoro, methyl, and trifluoromethyl groups on the benzene ring results in unique spectral patterns that are invaluable for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for this compound and its isomers. The data presented has been compiled from available literature and spectral databases. It is important to note that spectral data can be influenced by solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ |
| This compound | - | ~7.3 (d) | - | ~7.2 (d) | ~7.5 (t) | ~2.4 (s) |
| 3-Fluoro-4-methyl-1-(trifluoromethyl)benzene | ~7.4 (d) | - | - | ~7.3 (d) | ~7.5 (t) | ~2.3 (s) |
| 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene | - | ~7.1 (d) | - | ~7.1 (dd) | ~7.4 (d) | ~2.5 (s) |
| 1-Methyl-2-(trifluoromethyl)benzene | - | 7.49 (t) | 7.58 (t) | 7.41 (d) | 7.29 (d) | 2.51 (s) |
| 1-Methyl-3-(trifluoromethyl)benzene | 7.43 (s) | - | 7.45 (d) | 7.40 (t) | 7.35 (d) | 2.44 (s) |
| 1-Methyl-4-(trifluoromethyl)benzene | 7.25 (d) | 7.50 (d) | - | 7.50 (d) | 7.25 (d) | 2.42 (s) |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. Coupling constants (J) are crucial for definitive assignments and should be determined from high-resolution spectra.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 (-CF₃) | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| 1-Methyl-2-(trifluoromethyl)benzene | 129.2 (q) | 137.9 | 132.1 | 126.3 (q) | 131.5 | 125.8 | 19.9 |
| 1-Methyl-3-(trifluoromethyl)benzene | 131.2 (q) | 123.6 (q) | 139.0 | 128.8 | 131.8 | 124.9 (q) | 21.3 |
| 1-Methyl-4-(trifluoromethyl)benzene | 129.0 (q) | 129.5 | 125.4 (q) | 138.2 | 125.4 (q) | 129.5 | 21.0 |
Note: (q) indicates a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm relative to CFCl₃)
| Compound | -CF₃ | Ar-F |
| 1-Methyl-2-(trifluoromethyl)benzene | -61.79[1] | - |
| 1-Methyl-3-(trifluoromethyl)benzene | -62.73[1] | - |
| 1-Methyl-4-(trifluoromethyl)benzene | -62.39[1] | - |
| 1-Fluoro-2-(trifluoromethyl)benzene | -60.13 | -118.0 |
| 1-Fluoro-3-(trifluoromethyl)benzene | -63.18 | -113.8 |
| 1-Fluoro-4-(trifluoromethyl)benzene | -63.21 | -115.5 |
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-F (Aromatic) | C-F (-CF₃) |
| General Features for Fluorinated Toluenes | 3000-3100[2] | 1450-1600[2] | 1200-1300 | 1100-1200 (strong) |
| Trifluoromethylbenzene | 3070 | 1620, 1495, 1460 | - | 1328, 1168, 1129[3] |
| 1-Fluoro-2-(trifluoromethyl)benzene | 3080 | 1620, 1590, 1500 | ~1270 | 1320, 1160, 1120[4] |
Table 5: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-F]⁺ | [M-CF₃]⁺ | Other Key Fragments |
| General Features | Present | Often observed | Often observed | Fragments corresponding to toluene, fluorobenzene, and tropylium ions. |
| Trifluoromethylbenzene | 146[5] | 127 | 77 | 91 (tropylium ion) |
| 1-Fluoro-2-(trifluoromethyl)benzene | 164 | 145 | 95 | 114 |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 220-240 ppm) is necessary. Proton decoupling is standard. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum at a frequency corresponding to the spectrometer's field strength (e.g., 376 MHz on a 400 MHz instrument). A large spectral width (e.g., -250 to 0 ppm) is recommended. A common external reference is CFCl₃.[1]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). For ¹³C NMR, reference to the solvent peak. For ¹⁹F NMR, reference to an external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule. Key regions for these isomers include the aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the strong C-F stretching vibrations of the trifluoromethyl group (1100-1200 cm⁻¹) and the aromatic C-F bond (1200-1300 cm⁻¹).[2][6]
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information. For these isomers, characteristic fragments would include the loss of a fluorine atom ([M-F]⁺), the loss of the trifluoromethyl group ([M-CF₃]⁺), and fragments associated with the substituted toluene core.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the separation and spectroscopic identification of isomers.
Logical Relationship in Spectral Interpretation
The interpretation of the spectroscopic data relies on understanding the influence of each substituent on the chemical environment of the molecule.
Caption: Influence of substituents on key spectroscopic parameters for isomer differentiation.
References
- 1. rsc.org [rsc.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 4. Benzene, 1-fluoro-2-(trifluoromethyl)- [webbook.nist.gov]
- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to Trifluoromethylated Benzenes
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of synthetic route to introduce this moiety is a critical decision, balancing efficacy with economic viability. This guide provides an objective comparison of the cost-effectiveness of various synthetic routes to trifluoromethylated benzenes, supported by experimental data and detailed methodologies.
Executive Summary
The synthesis of trifluoromethylated benzenes can be broadly categorized into classical industrial methods and modern catalytic approaches. The traditional industrial synthesis from benzotrichloride is highly cost-effective for large-scale production of the parent benzotrifluoride. For laboratory and specialty chemical synthesis, modern catalytic methods offer milder conditions and broader functional group tolerance, but with a wide range of associated costs.
This guide will compare the following prominent synthetic strategies:
-
Industrial Synthesis: Halogen exchange reaction of benzotrichloride with hydrogen fluoride.
-
Copper-Catalyzed Trifluoromethylation: Cross-coupling of aryl halides with affordable trifluoromethyl sources derived from trifluoroacetic acid.
-
Photoredox-Catalyzed Trifluoromethylation: Radical trifluoromethylation of arenes using a photocatalyst and a suitable CF3 source.
-
Trifluoromethylation with Electrophilic Reagents: Use of reagents such as Togni's and Umemoto's reagents.
Data Presentation: A Comparative Cost Analysis
The following tables provide a simplified cost analysis for the synthesis of approximately one mole of a trifluoromethylated benzene derivative via different routes.
Disclaimer: The following cost analysis is an estimation based on publicly available, non-bulk prices for laboratory-grade reagents and may not reflect industrial-scale or bulk purchasing prices. Costs of solvents, bases, energy, and labor are not included but can significantly impact the overall process cost. Yields are based on reported literature values for specific substrates and may vary.
Table 1: Reagent and Catalyst Cost Estimates
| Reagent/Catalyst | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) | Estimated Price (USD/mol) |
| Benzotrichloride | 195.48 | ~$2 | ~$0.39 |
| Hydrogen Fluoride | 20.01 | ~$2 | ~$0.04 |
| Iodobenzene | 204.01 | ~$40 | ~$8.16 |
| Sodium Trifluoroacetate | 136.01 | ~$15 | ~$2.04 |
| Copper(I) Iodide | 190.45 | ~$250 | ~$47.61 |
| Trifluoromethanesulfonyl Chloride (TfCl) | 168.52 | ~$2800 | ~$471.86 |
| Tris(2,2′-bipyridyl)ruthenium(II) chloride | 748.62 (hexahydrate) | ~$196,000 | ~$146.74 |
| Togni's Reagent II | 316.02 | ~$93,200 | ~$29,453.06 |
| Trifluoroacetic Acid (TFA) | 114.02 | ~$86 | ~$9.80 |
Table 2: Comparative Cost-Effectiveness of Synthetic Routes to Trifluoromethylbenzene
| Synthetic Route | Key Reagents & Catalysts | Reported Yield (%) | Estimated Reagent Cost per Mole of Product (USD) | Key Advantages | Key Disadvantages |
| Industrial Synthesis | Benzotrichloride, Hydrogen Fluoride | >95%[1] | < $1 | Extremely low reagent cost, high throughput, well-established. | Harsh conditions (high T & P), corrosive HF, limited to specific substrates. |
| Cu-Catalyzed (from Aryl Iodide) | Iodobenzene, Sodium Trifluoroacetate, CuI | ~80% | ~$60 | Uses inexpensive CF3 source, good functional group tolerance.[2] | Requires pre-functionalized arene (aryl halide), high temperatures. |
| Photoredox Catalysis (from Benzene) | Benzene, TfCl, Ru(bpy)3Cl2 (2 mol%) | ~70% | ~$680 | Mild conditions (room temp, visible light), direct C-H functionalization.[3] | Expensive catalyst and CF3 source, moderate yields for simple arenes. |
| Electrophilic (Togni's Reagent) | Benzene, Togni's Reagent II | ~60% (substrate dependent) | > $49,000 | Very broad substrate scope, high functional group tolerance, mild conditions. | Prohibitively expensive reagent for large-scale synthesis. |
Logical Relationship of Synthetic Strategies
The choice of a synthetic route for trifluoromethylated benzenes often involves a trade-off between the cost of starting materials and the efficiency and mildness of the reaction conditions. The following diagram illustrates the decision-making logic.
Experimental Protocols
Industrial Synthesis of Benzotrifluoride
This process involves the gas-phase reaction of benzotrichloride with anhydrous hydrogen fluoride over a catalyst.
-
Reaction: C6H5CCl3 + 3HF → C6H5CF3 + 3HCl
-
Catalyst: Aluminum fluoride (AlF3) is a common catalyst.
-
Conditions: The reaction is typically carried out at elevated temperatures (200-450°C) and can be run at atmospheric pressure in a tubular reactor.[4][5][6]
-
Procedure:
-
A tubular reactor made of a corrosion-resistant alloy (e.g., Hastelloy C) is packed with the AlF3 catalyst.[4][5][6]
-
The reactor is heated to the desired temperature (e.g., 310°C).
-
A gaseous mixture of benzotrichloride and hydrogen fluoride (e.g., in a 1:4 molar ratio) is passed through the reactor.[4][5][6]
-
The reaction products are cooled, and the gaseous by-product (HCl) and unreacted HF are separated from the liquid product.
-
The crude benzotrifluoride is then purified by distillation.
-
-
Yield: This process can achieve yields of 96% or higher.[1][4]
Copper-Catalyzed Trifluoromethylation of Iodobenzene
This method provides an economical route to trifluoromethylated arenes from aryl halides.
-
Reaction: C6H5I + CF3COONa + CuI → C6H5CF3 + NaI + CO2 + CuI (catalyst regenerated)
-
Experimental Workflow:
-
Procedure:
-
To an oven-dried reaction vessel, add iodobenzene (1.0 mmol), sodium trifluoroacetate (2.0 mmol), and copper(I) iodide (0.2 mmol).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) (5 mL).
-
The reaction mixture is heated to 160°C and stirred for several hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford trifluoromethylbenzene.
-
-
Note: The use of a ligand, such as 1,10-phenanthroline, can sometimes improve the reaction efficiency, especially for less reactive aryl bromides.[2]
Photoredox-Catalyzed Trifluoromethylation of Benzene
This method allows for the direct C-H trifluoromethylation of arenes under mild conditions.
-
Reaction: C6H6 + CF3SO2Cl --(Photocatalyst, light)--> C6H5CF3 + SO2 + HCl
-
Proposed Mechanism:
-
Procedure:
-
In a reaction vial, dissolve the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), benzene (1.0 mmol), and a base (e.g., K2HPO4, 3.0 equiv) in a suitable solvent like acetonitrile.
-
Add trifluoromethanesulfonyl chloride (TfCl, 1.5 equiv).
-
Seal the vial and irradiate with a visible light source (e.g., a household fluorescent lamp) at room temperature with stirring.
-
Monitor the reaction by GC-MS or NMR.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
-
-
Yields: This method can provide moderate to good yields (70-94%) for a variety of arene and heteroarene substrates.[3][7]
Conclusion
The selection of a synthetic route for trifluoromethylated benzenes is a multifaceted decision that hinges on the scale of production, the availability of starting materials, and the desired functional group tolerance.
-
For large-scale, low-cost production of simple benzotrifluorides, the industrial synthesis from benzotrichloride remains the most economically viable option.
-
For laboratory-scale synthesis where cost is a significant factor and a pre-functionalized arene is available, copper-catalyzed methods using trifluoroacetate salts offer an excellent balance of cost and efficiency.
-
Photoredox catalysis provides a powerful tool for direct C-H trifluoromethylation under mild conditions, which is particularly valuable for late-stage functionalization in drug discovery, although the cost of the catalyst and some CF3 sources can be a drawback.
-
Electrophilic trifluoromethylating reagents like Togni's reagents offer the broadest substrate scope and are highly effective but are generally too expensive for cost-sensitive applications or large-scale synthesis.
The ongoing development of more efficient and cost-effective catalysts and trifluoromethylating agents, particularly those derived from inexpensive feedstocks like trifluoroacetic acid, will continue to shape the landscape of arene trifluoromethylation.
References
- 1. TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE | 50525-27-4 [chemicalbook.com]
- 2. Trifluoroacetic acid for synthesis 76-05-1 [sigmaaldrich.com]
- 3. Iodobenzene 98 591-50-4 [sigmaaldrich.com]
- 4. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 6. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 7. m.indiamart.com [m.indiamart.com]
A Comparative Guide to Purity Assessment of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene by NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene. This document outlines detailed experimental protocols, presents a comparative analysis of the strengths and weaknesses of each method, and includes supporting data to aid in the selection of the most appropriate technique for specific analytical needs.
Introduction to Purity Assessment
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active ingredient. Therefore, robust and accurate analytical methods are required to quantify its purity and identify any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for purity determination.[1] It offers a direct measurement of the analyte concentration against a certified internal standard.[2] For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to the high natural abundance and sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler spectra with less signal overlap compared to ¹H NMR.[3][4]
Predicted NMR Spectra of this compound
Based on the analysis of structurally similar compounds, the following ¹H and ¹⁹F NMR spectra are predicted for the target molecule in a deuterated chloroform (CDCl₃) solution:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons around δ 2.4 ppm.
-
A series of multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents.
-
-
¹⁹F NMR:
-
A singlet for the trifluoromethyl (CF₃) group, anticipated in the range of -60 to -65 ppm.
-
A multiplet for the single fluorine atom on the aromatic ring, expected between -110 and -120 ppm.
-
Potential Impurities
Common impurities in the synthesis of similar fluorinated aromatic compounds may include:
-
Isomeric Impurities: Positional isomers such as 1-fluoro-3-methyl-5-(trifluoromethyl)benzene or 4-fluoro-3-methyl-1-(trifluoromethyl)benzene.
-
Starting Materials: Unreacted starting materials from the synthetic route.
-
Byproducts: Compounds formed from side reactions, such as the corresponding phenol or other halogenated derivatives.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and widely used technique for separating and identifying volatile and semi-volatile compounds.[5] It is particularly effective in detecting trace-level impurities. For purity analysis of this compound, GC-MS can provide valuable information on the number of components in a sample and their relative abundance.
Comparison of NMR and GC-MS for Purity Analysis
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. |
| Primary Strength | High precision and accuracy for the quantification of the main component and major impurities without the need for specific reference standards for each impurity.[1] | High sensitivity for the detection and identification of trace volatile impurities.[5] |
| Quantitative Analysis | Absolute quantification is readily achievable using a certified internal standard.[2] | Relative quantification is straightforward; absolute quantification requires calibration with standards for each analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of an internal standard. | Typically requires dilution in a volatile solvent. |
| Analysis Time | Relatively fast, often around 15-30 minutes per sample. | Typically 20-40 minutes per sample. |
| Data Interpretation | Involves integration of signals and comparison to the internal standard. Structural elucidation of impurities is possible. | Involves analysis of retention times and fragmentation patterns, often compared against spectral libraries. |
Experimental Protocols
Quantitative ¹⁹F NMR Spectroscopy
Objective: To determine the purity of this compound using ¹⁹F qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., 1,4-dibromotetrafluorobenzene or another suitable fluorinated compound with a known purity and non-overlapping signals)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum. For accurate quantification, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the analyte and the internal standard). This is crucial for accurate integration.
-
Number of Scans (ns): Typically 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): Sufficient to encompass all fluorine signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify impurities in the this compound sample.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen volatile solvent.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all volatile components.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks and tentatively identify their structures by comparing their mass spectra with spectral libraries (e.g., NIST).
-
The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC), assuming similar ionization efficiencies.
-
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
Both qNMR and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths. For accurate and precise determination of the absolute purity of the main component, ¹⁹F qNMR is the method of choice. It provides a direct, non-destructive measurement without the need for a specific standard of the analyte. GC-MS serves as an excellent complementary technique for the sensitive detection and identification of trace volatile impurities that may not be readily quantifiable by NMR. A combined analytical approach, utilizing both qNMR and GC-MS, provides the most comprehensive and robust evaluation of the purity of this compound, ensuring its quality for use in research and development.
References
A Comparative Guide to Alternative Reagents for the Introduction of a Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous moiety can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Consequently, a diverse array of reagents has been developed to introduce the -CF3 group, each with its own distinct advantages and limitations. This guide provides an objective comparison of key alternative reagents for electrophilic, nucleophilic, and radical trifluoromethylation, supported by experimental data and detailed protocols to inform reagent selection.
Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylation reagents are versatile tools for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] Prominent among these are the hypervalent iodine compounds, famously known as Togni's reagents, and the sulfonium salts pioneered by Umemoto.[4][5] More recent additions to this class include reagents like trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), which offer unique reactivity profiles.[2] These reagents can deliver the trifluoromethyl group as an electrophile (CF3+), a radical (CF3•), and in some instances, even as a nucleophile (CF3–).[2][4]
Comparative Performance of Electrophilic Reagents
The reactivity and applicability of electrophilic trifluoromethylating reagents are highly dependent on the substrate and reaction conditions.[2] For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[6]
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1][7] | Can be more expensive than other options.[1] Reagent II is reported to be about an order of magnitude slower than reagent I in some reactions.[2] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1] | Can require harsher conditions; some derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [6] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [6] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [6][8] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 98 | [6] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.
Experimental Protocol: Direct C-H Trifluoromethylation of Indole with Togni's Reagent II
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[1]
Caption: General experimental workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into carbonyl compounds and their derivatives.[1] The most prominent reagent in this category is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3).[3][9][10] This reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF3⁻).[3]
Comparative Performance of Nucleophilic Reagents
| Reagent | Activator | Typical Substrates | Advantages | Limitations |
| Ruppert-Prakash Reagent (TMSCF3) | TBAF, CsF | Aldehydes, ketones, imines | Highly effective, widely used, broad substrate scope.[3][10] | Requires a stoichiometric amount of silane and a catalytic amount of activator.[3] |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF | Non-enolizable aldehydes and ketones | Stable, crystalline solid, synthesized from environmentally benign fluoroform.[11] | May require heating for optimal reactivity.[11] |
Performance Data: Trifluoromethylation of Benzaldehyde
| Reagent | Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF3) | TBAF | 95 | [1] |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF | 92 | [1] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[1]
Caption: General mechanism of Ruppert-Prakash reagent activation and nucleophilic trifluoromethylation of carbonyls.[3]
Radical Trifluoromethylating Reagents
Radical trifluoromethylation has become a powerful strategy for the functionalization of arenes and heteroarenes, often proceeding under mild reaction conditions.[1] The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a key player in this domain.[1][12]
Comparative Performance of Radical Reagents
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Langlois Reagent | Sodium trifluoromethanesulfinate (CF3SO2Na) | Arenes, heteroarenes, arylboronic acids | Inexpensive, bench-stable solid, broad substrate scope.[1][12] | Often requires an oxidant and/or a metal catalyst.[1] |
| Umemoto/Togni Reagents | (under photoredox conditions) | Alkenes, arenes | Can act as radical precursors under specific conditions.[1] | Requires a photocatalyst and light source.[1] |
Performance Data: Trifluoromethylation of 4-tert-butylpyridine
| Reagent | Conditions | Yield (%) | Reference |
| Langlois Reagent | tBuOOH, CH2Cl2/H2O | 75 | [1] |
| Togni Reagent I | (photoredox catalysis) | Low to no yield | [1] |
| Umemoto Reagent | (photoredox catalysis) | Low to no yield | [1] |
Experimental Protocol: C-H Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]
Caption: Logical relationship in a radical trifluoromethylation reaction.
Conclusion
The choice of a trifluoromethylating reagent is a critical decision in synthetic chemistry, with significant implications for reaction efficiency, substrate scope, and overall cost. For the trifluoromethylation of activated methylene compounds, electrophilic sulfonium salts such as Umemoto's reagents often outperform hypervalent iodine reagents.[6] For direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois reagent present a robust and operationally simple alternative.[1][12] Nucleophilic trifluoromethylation of carbonyls is reliably achieved using the Ruppert-Prakash reagent.[3] Researchers should carefully consider the substrate class, desired reaction type (electrophilic, nucleophilic, or radical), and reagent cost and stability when designing their synthetic strategies. This guide provides a foundational understanding to aid in the selection of the most appropriate reagent for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene: A Procedural Guide
The proper disposal of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its chemical structure, this compound is expected to be treated as a hazardous waste, likely possessing properties of flammability and irritation to the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental when handling this compound. The minimum required PPE is outlined below.
| Protection Type | Equipment | Standard |
| Eye and Face | Chemical safety goggles or a face shield.[2][3] | NIOSH (US) or EN 166 (EU) approved.[2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] | Regulation (EU) 2016/425 and the standard EN 374 compliant.[3] |
| Skin and Body | Laboratory coat, potentially flame-retardant and antistatic.[1] | Worn fully buttoned to protect against accidental spills.[4] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1] | For higher inhalation risk, a certified respirator may be necessary.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Adherence to the following procedural steps is essential for safe and compliant disposal.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated and compatible container.
-
Do not mix with incompatible waste streams.
2. Container Management:
-
The waste container must be made of a compatible material and kept securely closed except when adding waste.[4]
-
Clearly label the waste container with "Waste this compound" and appropriate hazard symbols (e.g., flammable liquid).[1]
3. Waste Storage:
-
Store the waste container in a designated hazardous waste accumulation area.[1]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3][6]
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][2]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.
Minor Spills:
-
Eliminate all ignition sources from the area.[1]
-
Ensure adequate ventilation.
-
Contain the spill using an absorbent material like vermiculite, dry sand, or earth.[1]
-
Use non-sparking tools to collect the absorbed material.[1]
-
Place the waste in a clearly labeled, sealed container for disposal.[1]
Major Spills:
-
Evacuate all personnel from the immediate area and move upwind.[1]
-
Alert your institution's emergency responders and provide them with the location and nature of the hazard.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
Note on Quantitative Data and Experimental Protocols: As no specific Safety Data Sheet (SDS) for this compound was identified, quantitative data such as specific reportable quantities (RQ) for disposal are not available. The disposal procedures outlined are based on standard practices for hazardous chemical waste management and information from structurally similar compounds. Always refer to your institution's specific protocols and local regulations.
References
Personal protective equipment for handling 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
Essential Safety and Handling Guide for 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for managing halogenated aromatic compounds and data from structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Halogenated aromatic compounds like this compound present several potential hazards.[1] Acute toxicity, skin and eye irritation or corrosion, and respiratory irritation are primary concerns.[1][2][3] Adherence to a comprehensive personal protective equipment plan is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact which can lead to irritation or burns.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1][2] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention.[2][6]
-
Inhalation : Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water.[4][6] Seek immediate medical attention.[2][6]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Chemical Waste | Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1] |
| Contaminated Materials | Dispose of any contaminated gloves, paper towels, and other disposable materials in the designated solid hazardous waste container. |
| Glassware | Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) within the chemical fume hood. Collect the rinsate as hazardous waste.[1] |
Follow all institutional, local, and national regulations for hazardous waste disposal. [7]
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
